Eletriptan
描述
This compound is a second generation triptan drug developed by Pfizer Inc for the treatment of migraine headaches.
This compound is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of this compound is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and is indicated for migraine disorder and has 2 investigational indications.
5-HT(1B/1D) receptor agonist; structure in first source
See also: this compound Hydrobromide (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046861 | |
| Record name | Eletriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble as hydrobromide formulation, 1.18e-03 g/L | |
| Record name | Eletriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
143322-58-1 | |
| Record name | Eletriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eletriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eletriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eletriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELETRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QOO9B8KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Eletriptan's Mechanism of Action in the Trigeminal Nucleus Caudalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine. Its therapeutic efficacy is intrinsically linked to its multifaceted mechanism of action within the trigeminovascular system. This technical guide provides an in-depth exploration of this compound's effects specifically within the trigeminal nucleus caudalis (TNC), a critical relay center for nociceptive information from the cranial dura mater. We will dissect the molecular interactions, signaling pathways, and the resulting physiological changes that underpin this compound's ability to alleviate migraine pain. This document synthesizes key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of the underlying biological processes.
Introduction: The Trigeminal Nucleus Caudalis in Migraine Pathophysiology
The trigeminal nucleus caudalis (TNC), located in the brainstem, is the primary site of synaptic contact for nociceptive afferent fibers of the trigeminal nerve that innervate the cranial blood vessels and dura mater.[1][2] During a migraine attack, activation of these fibers leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which induces vasodilation and neurogenic inflammation.[3] This peripheral sensitization is followed by the transmission of pain signals to second-order neurons within the TNC, leading to central sensitization and the perception of throbbing headache pain. This compound's therapeutic action is largely attributed to its ability to modulate these processes at both the peripheral and central terminals of the trigeminal nerve.[3][4]
Core Mechanism of Action of this compound in the TNC
This compound exerts its effects in the TNC primarily through its agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are strategically located to modulate nociceptive transmission:
-
Presynaptic 5-HT1D Receptors: Found on the central terminals of primary trigeminal afferent neurons within the TNC.
-
Postsynaptic 5-HT1B Receptors: Located on second-order neurons in the TNC.
Activation of these receptors by this compound leads to two key inhibitory effects:
-
Inhibition of Neurotransmitter Release: Binding of this compound to presynaptic 5-HT1D receptors inhibits the release of excitatory neurotransmitters, including CGRP and glutamate, from the central terminals of trigeminal neurons. This action dampens the synaptic drive onto second-order neurons.
-
Hyperpolarization of Second-Order Neurons: Activation of postsynaptic 5-HT1B receptors on TNC neurons can lead to their hyperpolarization, making them less likely to fire and transmit pain signals to higher brain centers.
The lipophilic nature of this compound allows it to cross the blood-brain barrier more readily than first-generation triptans like sumatriptan, enabling a more pronounced central action within the TNC.
Signaling Pathway of this compound in the Trigeminal Nucleus Caudalis
Quantitative Data on this compound's Effects in the TNC
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound and other triptans on key markers of neuronal activity and neurotransmitter release in the trigeminal nucleus caudalis.
Table 1: Inhibition of Neuronal Firing in the Trigeminal Nucleus Caudalis
| Drug | Species | Method | Stimulus | Dose/Concentration | % Inhibition of Neuronal Firing | Reference |
| This compound | Cat | Single-unit electrophysiology | Glyceryl trinitrate (GTN) infusion | 50 nA (iontophoresis) | Decreased firing rate from 429% of control towards baseline | |
| Naratriptan | Cat | Single-unit electrophysiology | Superior Sagittal Sinus (SSS) Stimulation | 30 and 100 µg/kg (i.v.) | Significant reduction in firing probability |
Note: Direct percentage of inhibition for this compound was not explicitly stated in the referenced study. The data indicates a reversal of GTN-induced neuronal hyperexcitability.
Table 2: Reduction of c-Fos Expression in the Trigeminal Nucleus Caudalis
| Drug | Species | Method | Stimulus | Dose | % Reduction of c-Fos Positive Cells | Reference |
| This compound | Rat | Immunohistochemistry | Electrical stimulation of trigeminal ganglion | Not specified | "Markedly reduced" | |
| Sumatriptan | Rat | Immunohistochemistry | Intracisternal blood injection | 720 nmol/kg x 2 (i.v.) | 31% | |
| Dihydroergotamine | Rat | Immunohistochemistry | Intracisternal blood injection | 86 nmol/kg x 2 (i.v.) | 33% | |
| CP-93,129 (5-HT1B agonist) | Rat | Immunohistochemistry | Intracisternal blood injection | 460 nmol/kg x 2 (i.v.) | 39% |
Note: While the study on this compound reported a marked reduction, specific quantitative data was not provided. Data from other 5-HT1B/1D agonists are included for comparative purposes.
Table 3: Inhibition of CGRP Release in the Brainstem
| Drug | Species | Method | Stimulus | Dose/Concentration | % Inhibition of CGRP Release | Reference |
| Naratriptan | Mouse | Brainstem slice preparation | Capsaicin | 1 µM | 45% | |
| Rizatriptan | Rat | Cultured trigeminal neurons | 60 mM KCl | Not specified | Significant repression |
Note: Direct quantitative data for this compound's inhibition of CGRP release specifically within the TNC is limited. Data from other triptans in relevant experimental models are presented.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Single-Unit Electrophysiology in the Trigeminal Nucleus Caudalis
This protocol is a synthesis of methodologies described for studying the effects of triptans on TNC neuronal activity.
Experimental Workflow
Methodology:
-
Animal Preparation:
-
Adult male cats or rats are anesthetized, typically with α-chloralose.
-
The trachea is cannulated for artificial ventilation, and a femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
-
Body temperature is maintained at 37°C with a heating pad.
-
-
Stereotaxic Surgery:
-
The animal is placed in a stereotaxic frame.
-
A craniotomy is performed to expose the dura mater over the superior sagittal sinus (SSS) for stimulation.
-
A laminectomy of the C1-C2 vertebrae is performed to access the dorsal surface of the brainstem and the trigeminal nucleus caudalis.
-
-
Electrode Placement and Neuronal Recording:
-
A multi-barreled microelectrode is lowered into the TNC. One barrel is filled with a recording solution (e.g., 3M NaCl), while other barrels are filled with drugs for iontophoretic application (e.g., this compound, antagonists).
-
The electrode is advanced until single-unit activity is isolated. Neurons responsive to dural stimulation are identified.
-
-
Neuronal Stimulation:
-
Electrical Stimulation: The SSS is stimulated with a bipolar electrode.
-
Chemical Stimulation: A solution of glyceryl trinitrate (GTN) is infused to induce a state of neuronal hyperexcitability, mimicking aspects of a migraine attack.
-
-
Data Acquisition and Analysis:
-
Neuronal activity (action potentials) is recorded, amplified, and filtered.
-
Spike sorting software is used to isolate the activity of single neurons.
-
The firing rate (spikes/second) is calculated before and after drug administration.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of any changes in neuronal activity.
-
c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis
This protocol is adapted from standard immunohistochemistry procedures for detecting c-Fos protein as a marker of neuronal activation.
Experimental Workflow
Methodology:
-
Animal Treatment and Stimulation:
-
Rats are treated with this compound or vehicle prior to receiving a migraine-inducing stimulus (e.g., electrical stimulation of the trigeminal ganglion, intracisternal injection of blood).
-
A post-stimulation survival time of 2 hours is typically allowed for optimal c-Fos protein expression.
-
-
Perfusion and Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
The brainstem is dissected and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.
-
-
Sectioning:
-
The brainstem is sectioned coronally (typically 30-50 µm thickness) using a cryostat or vibratome. Sections containing the TNC are collected.
-
-
Immunohistochemical Staining:
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody: Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Secondary Antibody: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Signal Amplification: An avidin-biotin-peroxidase complex (ABC) is applied, followed by a chromogen substrate (e.g., diaminobenzidine, DAB) to produce a visible brown precipitate in c-Fos positive nuclei.
-
-
Imaging and Quantification:
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
Images of the TNC are captured using a light microscope.
-
The number of c-Fos positive nuclei within specific laminae of the TNC is counted using image analysis software.
-
In Vivo Microdialysis for CGRP Measurement in the Trigeminal Nucleus Caudalis
This protocol outlines the general principles of in vivo microdialysis for measuring neurotransmitter release in the brainstem.
Experimental Workflow
Methodology:
-
Probe Implantation:
-
Anesthetized rats are placed in a stereotaxic frame.
-
A guide cannula is surgically implanted with its tip aimed at the TNC.
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the TNC.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline CGRP level.
-
-
Stimulation and Drug Administration:
-
A migraine-like state is induced (e.g., systemic GTN administration).
-
This compound or vehicle is administered systemically.
-
Dialysate collection continues throughout the stimulation and post-drug periods.
-
-
Sample Analysis:
-
The concentration of CGRP in the collected dialysate samples is measured using a sensitive enzyme-linked immunosorbent assay (ELISA).
-
Changes in CGRP levels are expressed as a percentage of the baseline.
-
Conclusion
This compound's mechanism of action in the trigeminal nucleus caudalis is a critical component of its anti-migraine efficacy. By acting on presynaptic 5-HT1D and postsynaptic 5-HT1B receptors, this compound effectively dampens the transmission of nociceptive signals from the cranial dura mater to higher brain centers. This is achieved through the inhibition of pro-inflammatory neuropeptide release, such as CGRP, and the direct inhibition of second-order neuron firing. The available preclinical data, though in some areas still incomplete for this compound specifically, strongly supports this dual inhibitory role. Further research employing the detailed methodologies outlined in this guide will be instrumental in fully elucidating the quantitative aspects of this compound's central actions and in the development of next-generation migraine therapeutics with improved central nervous system penetration and efficacy.
References
- 1. Effects of this compound on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological, pharmacokinetic and clinical profile of this compound (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. This compound in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
Eletriptan's Binding Affinity for 5-HT Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of eletriptan for various 5-hydroxytryptamine (5-HT) receptor subtypes. This compound is a second-generation triptan, a class of drugs that are selective 5-HT1B/1D receptor agonists, widely used for the acute treatment of migraine headaches.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific binding profile to these receptors. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound demonstrates high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes, which is consistent with its potent vasoconstrictor activity and its effectiveness in migraine therapy.[4][5] The binding affinities are typically determined through radioligand binding assays and are expressed as dissociation constants (Kd) or inhibition constants (Ki). A lower value for Kd or Ki indicates a higher binding affinity.
The following table summarizes the quantitative data for this compound's binding affinity to various human 5-HT receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki/Kd) [nM] |
| 5-HT1B | 3.14 (Kd), 0.92 (Ki) |
| 5-HT1D | 0.92 (Kd), 3.14 (Ki) |
| 5-HT1F | High Affinity (qualitative) |
| 5-HT1A | Modest Affinity |
| 5-HT1E | Modest Affinity |
| 5-HT2A | Little to no affinity |
| 5-HT2B | Modest Affinity |
| 5-HT2C | Little to no affinity |
| 5-HT3 | Little to no affinity |
| 5-HT4 | Little to no affinity |
| 5-HT5A | Little to no affinity |
| 5-HT6 | Little to no affinity |
| 5-HT7 | Modest Affinity |
Kinetic studies have revealed that [3H]this compound exhibits a significantly faster association rate and a slower dissociation rate at the 5-HT1D receptor compared to [3H]sumatriptan, another commonly used triptan. Specifically, at 4°C, the association rate (Kon) for [3H]this compound was 0.249 min-1 nM-1, while the dissociation rate (Koff) was 0.027 min-1.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for 5-HT receptors is primarily achieved through radioligand binding assays. The following is a detailed methodology synthesized from established protocols for such experiments.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) or HeLa cells are commonly used. These cells are transiently or stably transfected to express the specific human recombinant 5-HT receptor subtype of interest.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
-
2. Radioligand Binding Assay:
-
Radioligand: Tritiated this compound ([3H]this compound) is used as the radioligand.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.2 mM EDTA, at a pH of 7.4.
-
Saturation Binding:
-
To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, saturation experiments are performed.
-
A fixed amount of membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
-
Competition Binding:
-
To determine the affinity (Ki) of this compound, competition assays are conducted.
-
Membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound or other competing ligands.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium (typically 10-15 minutes for this compound).
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
3. Data Analysis:
-
The raw data (counts per minute) are used to calculate the specific binding at each ligand concentration.
-
Saturation binding data are analyzed using non-linear regression to fit a one-site binding model, yielding Bmax and Kd values.
-
Competition binding data are analyzed using non-linear regression to fit a one-site competition model, yielding the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value for the competing ligand is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound's therapeutic action is mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family.
-
5-HT1B Receptor Activation: Activation of 5-HT1B receptors, located on the smooth muscle cells of intracranial blood vessels, leads to vasoconstriction. This counteracts the excessive vasodilation that is characteristic of a migraine attack.
-
5-HT1D Receptor Activation: Activation of 5-HT1D receptors, which are found on presynaptic trigeminal nerve endings, inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A. This reduces neurogenic inflammation in the meninges.
The signaling cascade initiated by this compound binding to these receptors involves the following key steps:
-
Receptor Binding: this compound binds to the 5-HT1B or 5-HT1D receptor.
-
G-protein Activation: The receptor-ligand complex activates the associated Gi/o protein, causing the exchange of GDP for GTP on the α-subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase.
-
Decrease in cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to various downstream effects, including modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately resulting in the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the 5-HT receptor binding profile of this compound and kinetics of [3H]this compound binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eletriptan's Modulation of Calcitonin Gene-Related Peptide (CGRP) Release In Vitro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan, a second-generation triptan, is a potent and selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1] Its efficacy in the acute treatment of migraine is attributed to multiple mechanisms of action, including cranial vasoconstriction and the inhibition of neurogenic inflammation.[2] A key component of its anti-migraine effect is the suppression of calcitonin gene-related peptide (CGRP) release from trigeminal neurons.[2][3] CGRP is a potent vasodilator and pain-signaling neuropeptide whose levels are elevated during migraine attacks.[4] This technical guide provides an in-depth analysis of the in vitro evidence for this compound's regulation of CGRP release, detailing experimental methodologies, quantitative data, and the underlying signaling pathways.
This compound's Mechanism of Action on CGRP
This compound exerts its inhibitory effect on CGRP release by activating presynaptic 5-HT1B/1D receptors located on the terminals of trigeminal ganglion neurons. This activation leads to a reduction in the synthesis and release of CGRP. In vitro studies have demonstrated that this compound can decrease CGRP promoter activity in cultured trigeminal neurons, suggesting a direct impact on CGRP gene expression. Furthermore, experimental models have shown that this compound reduces the number of CGRP-immunoreactive cells in the trigeminal ganglion, providing further evidence of its regulatory role.
Quantitative Data on Triptan-Mediated CGRP Inhibition
| Triptan | Stimulus | In Vitro System | Observed Inhibition | Reference |
| Sumatriptan | 60 mM KCl | Cultured Rat Trigeminal Neurons | Dose-dependent inhibition | |
| Naratriptan | Capsaicin | Mouse Brainstem Slices | Reduced evoked CGRP release to 55% of control | |
| 5-HT (Serotonin) | 50 mM KCl | Cultured Rat Trigeminal Neurons | 10 µM 5-HT reduced KCI-stimulated CGRP release by 47% |
This table summarizes quantitative data for triptans on CGRP release. Specific concentration-response data for this compound on CGRP release is not available in the cited literature.
Experimental Protocols
The following sections detail the key experimental methodologies used to investigate the in vitro effects of this compound on CGRP release.
Primary Culture of Trigeminal Ganglion Neurons
A foundational method for studying the direct effects of compounds on CGRP release is the use of primary cultures of trigeminal ganglion (TG) neurons.
Protocol:
-
Tissue Isolation: Trigeminal ganglia are dissected from neonatal or adult rats.
-
Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and dispase to dissociate the tissue into individual cells.
-
Mechanical Dissociation: The digested tissue is gently triturated to further separate the cells.
-
Cell Plating: The cell suspension is plated onto culture dishes pre-coated with substrates like poly-D-lysine and laminin to promote neuronal attachment and growth.
-
Culture Medium: The neurons are maintained in a specialized neurobasal medium supplemented with factors like B-27, nerve growth factor (NGF), and antibiotics to ensure their survival and differentiation.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Workflow for primary culture of trigeminal ganglion neurons.
Stimulation of CGRP Release
To study the inhibitory effects of this compound, CGRP release from cultured trigeminal neurons is first stimulated using various agents.
-
Potassium Chloride (KCl): A high concentration of KCl (e.g., 50-60 mM) is used to depolarize the neuronal membrane, which opens voltage-gated calcium channels and triggers the release of CGRP-containing vesicles.
-
Capsaicin: As an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, capsaicin is used to selectively activate nociceptive sensory neurons, leading to CGRP release.
Protocol for a CGRP Release Assay:
-
Pre-incubation: Cultured trigeminal neurons are washed and pre-incubated in a buffered salt solution (e.g., HEPES-buffered saline).
-
This compound Treatment: The cells are incubated with varying concentrations of this compound for a defined period.
-
Stimulation: A stimulating agent (e.g., KCl or capsaicin) is added to the culture medium in the continued presence of this compound.
-
Sample Collection: After a specific incubation time, the culture supernatant is collected.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model [pubmed.ncbi.nlm.nih.gov]
- 4. mrimedical.net [mrimedical.net]
Eletriptan's Attenuation of Dural Plasma Protein Extravasation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine, a debilitating neurological disorder, is characterized by severe headaches often accompanied by nausea, photophobia, and phonophobia. A key process implicated in the pathophysiology of migraine is neurogenic inflammation, which involves the release of vasoactive neuropeptides from trigeminal nerve endings, leading to dural plasma protein extravasation (PPE) and vasodilation. Eletriptan, a second-generation triptan, is a potent serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1] This technical guide provides an in-depth analysis of the effects of this compound on dural plasma protein extravasation, compiling quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action: Inhibition of Neurogenic Inflammation
This compound exerts its therapeutic effects by targeting 5-HT1B/1D receptors, which are strategically located on both dural blood vessels (5-HT1B) and presynaptic trigeminal nerve terminals (5-HT1D).[1][2] Activation of these receptors leads to a dual mechanism of action against migraine pathophysiology. Agonism of 5-HT1B receptors on dural blood vessels leads to vasoconstriction of dilated intracranial arteries.[3] Simultaneously, activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP).[1] This inhibition of CGRP release is a critical step in attenuating neurogenic inflammation and, consequently, dural plasma protein extravasation.
Quantitative Efficacy of this compound and Other Triptans
The potency of triptans in inhibiting dural plasma protein extravasation is a key indicator of their potential anti-migraine efficacy. The following table summarizes the available quantitative data for this compound and other triptans in animal models of neurogenic dural extravasation.
| Triptan | Animal Model | Method of Induction | ID50 / Effective Dose | Reference(s) |
| This compound | Rat | Electrical stimulation of trigeminal ganglion | ~30 µg/kg (i.v.)* | |
| Sumatriptan | Rat | Electrical stimulation of trigeminal ganglion | 30 µg/kg (i.v.) | |
| Rizatriptan | Rat | Electrical stimulation of trigeminal ganglion | Data not available | |
| Naratriptan | Cat | Stimulation of superior sagittal sinus | Ineffective at inhibiting CGRP release at doses that block PPE | |
| Zolmitriptan | - | - | Data not available | - |
* this compound has been reported to have equal potency and efficacy to sumatriptan in inhibiting trigeminal nerve-mediated inflammation in the rat dura mater. The ID50 for sumatriptan has been determined to be 30 µg/kg.
Experimental Protocols
The primary experimental model to evaluate the effect of compounds on dural plasma protein extravasation involves the electrical stimulation of the trigeminal ganglion in anesthetized rodents, followed by the quantification of extravasated plasma proteins using a dye tracer, typically Evans Blue.
Protocol: Measurement of Dural Plasma Protein Extravasation in Rats
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-350 g) with an appropriate anesthetic agent (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
Cannulate the femoral vein for intravenous administration of drugs and Evans Blue dye.
-
Secure the animal in a stereotaxic frame.
2. Surgical Procedure:
-
Make a midline incision on the scalp and expose the skull.
-
Drill a burr hole at the junction of the sagittal and lambdoid sutures to expose the superior sagittal sinus.
-
Carefully place a stimulating electrode on the dura mater overlying the superior sagittal sinus.
3. Induction of Plasma Protein Extravasation:
-
Administer Evans Blue dye (30 mg/kg, i.v.) via the cannulated femoral vein. Evans Blue binds to plasma albumin and serves as a marker for protein extravasation.
-
Five minutes after Evans Blue administration, begin electrical stimulation of the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes).
4. Drug Administration:
-
Test compounds (e.g., this compound) are typically administered intravenously 15-30 minutes prior to the electrical stimulation.
5. Quantification of Extravasation:
-
After a set circulation time (e.g., 15-30 minutes post-stimulation), perfuse the animal with saline to remove intravascular Evans Blue.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue from the dural tissue using a solvent (e.g., formamide).
-
Quantify the amount of extracted Evans Blue spectrophotometrically at a wavelength of 620 nm.
-
The amount of extravasated dye is expressed as µg of Evans Blue per mg of tissue.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Action
The binding of this compound to presynaptic 5-HT1D receptors on trigeminal neurons initiates an intracellular signaling cascade that ultimately inhibits the release of CGRP. This process is primarily mediated by the Gi/o family of G-proteins.
Caption: this compound's activation of 5-HT1D receptors inhibits CGRP release.
Experimental Workflow for Dural PPE Measurement
The following diagram illustrates the key steps in the experimental protocol for measuring dural plasma protein extravasation.
Caption: Workflow for measuring dural plasma protein extravasation.
Conclusion
This compound effectively inhibits dural plasma protein extravasation, a key event in the pathophysiology of migraine. Its mechanism of action is centered on the activation of 5-HT1B/1D receptors, leading to both vasoconstriction and, crucially, the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. The quantitative data, though limited for this compound specifically, suggests a potency comparable to that of sumatriptan in preclinical models. The detailed experimental protocol provided herein offers a standardized method for evaluating the efficacy of novel anti-migraine compounds in attenuating neurogenic inflammation. The visualized signaling pathway and experimental workflow serve as clear guides for researchers in the field. Further studies providing direct comparative data on the potency of various triptans in this model would be beneficial for a more complete understanding of their relative efficacies.
References
Synthesis of Eletriptan Analogues for Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Eletriptan analogues. This compound, a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist, is a second-generation triptan used for the acute treatment of migraine. The exploration of its analogues is crucial for the development of novel anti-migraine agents with improved pharmacological profiles. This document details the synthetic strategies, experimental protocols for biological evaluation, and the resulting SAR data to guide further drug discovery efforts in this area.
Introduction to this compound and its Mechanism of Action
This compound exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors.[1] Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks. Agonism at 5-HT1D receptors located on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, further contributing to pain relief. The signaling pathway for these Gαi-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Below is a diagram illustrating the signaling pathway of 5-HT1B/1D receptor agonists.
References
Chiral Synthesis of (R)-Eletriptan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chiral synthesis of (R)-eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. The focus is on established, enantioselective routes suitable for research purposes, emphasizing the generation of the specific (R)-enantiomer.
Introduction
Eletriptan, chemically known as (R)-5-[2-(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, is a second-generation triptan.[1][2] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the active pharmaceutical ingredient. Therefore, robust and stereocontrolled synthetic strategies are paramount for its preparation. The most common and reliable approach for the synthesis of (R)-eletriptan involves the coupling of a chiral pyrrolidine moiety with a functionalized indole core. This guide will detail a widely utilized synthetic pathway that commences with 5-bromoindole and employs a chiral proline derivative to establish the required stereocenter.
Overview of the Synthetic Strategy
The presented synthesis of (R)-eletriptan is a multi-step process that can be broadly divided into three key stages:
-
Introduction of the Chiral Center: Acylation of a suitable indole precursor with an N-protected (R)-proline derivative.
-
Construction of the Side Chain: A palladium-catalyzed Heck coupling reaction to introduce the phenylsulfonyl vinyl group at the C5 position of the indole ring.
-
Final Modifications: Reduction of the introduced double bond and the amide functionality to yield the final (R)-eletriptan molecule.
This strategy ensures the stereochemical integrity of the final product, originating from the chiral pool of (R)-proline.
Experimental Protocols
Synthesis of (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
This initial step involves the protection of the indole nitrogen and the introduction of the chiral pyrrolidine moiety. The synthesis often starts from the commercially available (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.[1][3]
Reaction Scheme:
Detailed Protocol:
-
To a solution of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole in N,N-dimethylformamide (DMF), add triethylamine.
-
Slowly add acetic anhydride to the mixture while maintaining the temperature.
-
Heat the reaction mixture to 90-100 °C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).[3]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.
Heck Coupling to Synthesize (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
This crucial step introduces the phenylsulfonylvinyl side chain via a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Detailed Protocol:
-
In a reaction vessel, combine (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, phenyl vinyl sulfone, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the desired product.
Deacetylation and Reduction to (R)-Eletriptan
The final steps involve the removal of the acetyl protecting group and the reduction of the vinyl sulfone double bond.
3.3.1. Deacetylation
Reaction Scheme:
Detailed Protocol:
-
Dissolve the acetylated intermediate in a mixture of methanol and water.
-
Add potassium carbonate to the solution and stir at a low temperature (5-10 °C).
-
Monitor the reaction by TLC or HPLC until the deacetylation is complete.
-
Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deacetylated product.
3.3.2. Reduction
Reaction Scheme:
Detailed Protocol:
-
Dissolve the deacetylated intermediate in a suitable solvent such as acetone or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-eletriptan.
-
The crude product can be further purified by crystallization or chromatography to obtain high-purity (R)-eletriptan.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Reference(s) |
| 3.1 | (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | Acetic anhydride, Triethylamine | DMF | 90-100 | - | >99 | |
| 3.2 | (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | Phenyl vinyl sulfone, Pd(OAc)₂, P(o-tolyl)₃, Triethylamine | DMF | 90-100 | ~80 | >99 | |
| 3.3.1 | (R)-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | K₂CO₃ | Methanol/Water | 5-10 | ~92 | >99 | |
| 3.3.2 | (R)-Eletriptan | (R)-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | H₂, 10% Pd/C | Acetone/Water | 25-30 | ~95 | >99 |
Note: Yields and reaction conditions can vary based on the specific experimental setup and scale.
Visualizations
Synthetic Pathway of (R)-Eletriptan
Caption: Synthetic pathway for (R)-eletriptan.
This compound's Mechanism of Action at the 5-HT1B/1D Receptor
Caption: this compound's agonistic action on 5-HT1B/1D receptors.
Conclusion
The chiral synthesis of (R)-eletriptan is a well-established process that relies on the strategic introduction of a chiral pyrrolidine unit and a palladium-catalyzed Heck coupling reaction. By carefully controlling the reaction conditions and purification procedures, (R)-eletriptan can be obtained with high enantiomeric purity. The methodologies and data presented in this guide provide a solid foundation for researchers undertaking the synthesis of this important anti-migraine agent for investigational purposes. Understanding the synthetic pathway and the mechanism of action is crucial for the development of novel analogs and further advancements in the field of migraine therapeutics.
References
The Metabolic Journey of Eletriptan: A Technical Guide to Metabolite Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of Eletriptan metabolites. This compound, a second-generation triptan, is a selective serotonin 5-HT(1B/1D) receptor agonist widely used for the acute treatment of migraine headaches.[1][2][3] Understanding its metabolic fate is crucial for a complete pharmacological profile, including potential drug-drug interactions and the contribution of metabolites to its overall therapeutic effect and safety profile.
This compound Metabolism: An Overview
This compound undergoes extensive metabolism, primarily in the liver, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The primary metabolic pathway is N-demethylation, leading to the formation of its only known active metabolite, N-desmethyl this compound. Other minor metabolites that have been identified include the N-oxide, the indole acetic acid derivative, and their corresponding glucuronide conjugates.
Quantitative Analysis of this compound and its Metabolites
The pharmacokinetic profiles of this compound and its primary active metabolite, N-desmethyl this compound, have been characterized in various studies. The following tables summarize the key quantitative parameters.
Table 1: Pharmacokinetic Parameters of this compound and N-desmethyl this compound
| Parameter | This compound | N-desmethyl this compound | Reference |
| Peak Plasma Time (Tmax) | ~1.5 - 2.0 hours | Not explicitly stated, formed as a metabolite | |
| Terminal Elimination Half-life (t½) | ~4 hours | ~13 hours | |
| Plasma Protein Binding | ~85% | Not explicitly stated | |
| Absolute Bioavailability | ~50% | Not applicable | |
| Plasma Concentration | Parent Drug | 10-20% of parent drug | |
| Active Metabolite Potency | - | ~10% of parent compound |
Table 2: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Co-administered Drug | Change in this compound Cmax | Change in this compound AUC | Change in this compound Half-life | Reference |
| Ketoconazole | ~3-fold increase | ~6-fold increase | Increased from 5 to 8 hours | |
| Erythromycin | ~2-fold increase | ~4-fold increase | Not explicitly stated |
Experimental Protocols
The identification and characterization of this compound metabolites involve a combination of in vitro and in vivo studies, followed by advanced analytical techniques.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.
Methodology:
-
Incubation with Human Liver Microsomes:
-
A bank of characterized human liver microsome preparations is used.
-
This compound is incubated with the microsomes in the presence of an NADPH-generating system.
-
To identify the specific CYP450 enzymes involved, selective chemical inhibitors or recombinant human CYP450 enzymes (e.g., rCYP3A4, rCYP2D6) are used. For instance, inhibitors like troleandomycin and erythromycin can be used to probe the involvement of CYP3A4.
-
-
Sample Analysis:
-
Following incubation, the reaction is quenched, and the samples are prepared for analysis.
-
The formation of metabolites, such as N-desmethyl this compound, is monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (LC-MS/MS).
-
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in humans.
Methodology:
-
Study Design:
-
An open-label, single-dose administration of this compound (e.g., 20 mg, 40 mg, or 80 mg tablets) to a cohort of healthy adult subjects.
-
Subjects typically fast overnight before drug administration.
-
-
Blood Sampling:
-
Serial venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours post-dose).
-
Blood samples are collected in tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation and Storage:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma samples are stored frozen at -20°C or below until analysis.
-
-
Bioanalytical Method:
-
The concentrations of this compound and its metabolites in plasma are determined using a validated bioanalytical method, typically LC-MS/MS.
-
This involves protein precipitation or liquid-liquid extraction of the analytes from the plasma, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for both the parent drug and its metabolites are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
Caption: Workflow for this compound metabolite identification.
Conclusion
The metabolism of this compound is well-characterized, with N-demethylation by CYP3A4 being the principal metabolic route, leading to the formation of an active metabolite, N-desmethyl this compound. The significantly lower plasma concentration and potency of this metabolite suggest that its contribution to the overall clinical effect of this compound is likely minor. The potential for drug-drug interactions, particularly with potent CYP3A4 inhibitors, is a critical consideration in the clinical use of this compound. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued investigation of this compound's metabolic profile and its clinical implications.
References
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Eletriptan in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the preclinical pharmacokinetic profile of Eletriptan, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the treatment of migraine. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodent models, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Pharmacokinetic Parameters
The oral administration of this compound in rats demonstrates rapid absorption and moderate bioavailability. The key pharmacokinetic parameters are summarized in the table below.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Units |
| Dose | 2 | mg/kg |
| Cmax | 146.51 ± 6.05 | ng/mL |
| Tmax | ~1.5 - 2.0 | hours |
| AUC(0-24) | 883.94 ± 77.25 | ngh/mL |
| AUC(0-∞) | 925.59 ± 78.73 | ngh/mL |
| t1/2 (Elimination Half-life) | ~4 | hours |
| Absolute Bioavailability | ~50% | % |
| Plasma Protein Binding | ~85% | % |
Data compiled from multiple sources.[1][2]
Distribution in the Central and Peripheral Nervous System
Studies in rats have characterized the distribution of unbound this compound into various regions of the central nervous system (CNS) and peripheral nervous system (PNS). The unbound tissue-to-plasma partition coefficients (Kp,uu) indicate the extent of drug penetration into the brain and other nervous tissues.
Table 2: Unbound Tissue-to-Plasma Partition Coefficients (Kp,uu) of this compound in Rats
| Tissue/Region | Kp,uu Value |
| Whole Brain | 0.058 |
| Trigeminal Ganglion | 0.519 |
| Hypothalamus | Highest in CNS |
| Parietal Cortex | Lowest in CNS |
These data suggest that while this compound's entry into the brain is restricted, it shows greater penetration into the trigeminal ganglion, a key site of action for migraine therapy.[3]
Metabolism and Elimination
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation, resulting in an active metabolite, N-desmethyl this compound. This metabolite has a longer half-life (approximately 13 hours) than the parent drug but is present at much lower plasma concentrations (10-20% of this compound).[4] Non-renal clearance accounts for about 90% of the total clearance of this compound.[4]
Experimental Protocols
In-Vivo Oral Pharmacokinetic Study in Rats
A representative experimental protocol for determining the oral pharmacokinetic profile of this compound in rats is as follows:
-
Animal Model: Male Wistar rats are used for the study.
-
Drug Formulation and Administration: this compound hydrobromide is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage at a dose of 2 mg/kg.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points: pre-dose (0), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 6.0, 8.0, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common analytical method for the quantification of this compound in plasma is as follows:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium lauryl sulfate and ortho-phosphoric acid in water).
-
Detection: UV detection at a specific wavelength.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The peak area of this compound in the plasma samples is compared to the calibration curve to determine its concentration.
Visualizations
This compound Metabolism Pathway
The metabolic conversion of this compound to its active metabolite is a key step in its pharmacology.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates the key steps in a typical in-vivo oral pharmacokinetic study of this compound in a rodent model.
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effect through its agonist activity at 5-HT1B and 5-HT1D receptors.
References
Methodological & Application
Eletriptan in Rodent Migraine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eletriptan, a selective 5-HT1B/1D receptor agonist, in established in vivo rodent models of migraine. This document includes detailed experimental protocols, quantitative data on this compound's efficacy, and visualizations of key pathways and workflows to guide researchers in their study design and execution.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The activation of the trigeminal vascular system and the subsequent release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), are considered key events in migraine pathophysiology. Rodent models that mimic aspects of this process are crucial for the preclinical evaluation of anti-migraine therapies. This compound has been extensively studied in these models, demonstrating its efficacy in mitigating migraine-related endpoints.
Mechanism of Action
This compound is a potent agonist for the 5-HT1B and 5-HT1D serotonin receptors. Its anti-migraine effects are attributed to three primary mechanisms:
-
Cranial Vasoconstriction: this compound constricts dilated intracranial arteries by acting on 5-HT1B receptors located on the smooth muscle of these vessels.
-
Inhibition of Neuropeptide Release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, this compound inhibits the release of pro-inflammatory neuropeptides like CGRP.[1]
-
Inhibition of Nociceptive Transmission: this compound is thought to inhibit neurotransmission in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain.[2]
The following diagram illustrates the proposed mechanism of action of this compound within the trigeminovascular system.
References
- 1. Effects of this compound on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Eletriptan on Cortical Spreading Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical spreading depression (CSD) is a wave of profound but transient neuronal and glial depolarization that propagates across the cerebral cortex. It is widely considered the electrophysiological correlate of the migraine aura and a key event in the pathophysiology of migraine.[1][2] Understanding the mechanisms that modulate CSD is crucial for the development of novel migraine therapies. Eletriptan, a selective serotonin 5-HT(1B/1D) receptor agonist, is an effective acute treatment for migraine headaches.[3] Its therapeutic action is primarily attributed to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[3][4]
These application notes provide a detailed experimental protocol to investigate the effects of this compound on a potassium chloride (KCl)-induced model of cortical spreading depression in rats. The protocol outlines the surgical procedure, induction and recording of CSD, and administration of this compound. Additionally, this document presents a framework for data analysis and visualization of the relevant signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocol. They are designed for a clear comparison between a vehicle control group and an this compound-treated group.
Table 1: Effect of Acute this compound Administration on CSD Parameters
| Treatment Group | CSD Frequency (events/hour) | CSD Propagation Velocity (mm/min) | CSD Amplitude (mV) | CSD Duration (s) |
| Vehicle Control | ||||
| This compound (dose) | ||||
| p-value |
Table 2: Dose-Response of this compound on CSD Inhibition
| This compound Dose | Mean CSD Frequency (events/hour) | % Inhibition of CSD Frequency | Mean CSD Propagation Velocity (mm/min) | % Reduction in Propagation Velocity |
| Vehicle | 0% | 0% | ||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Experimental Protocols
This section details the methodology for inducing and recording cortical spreading depression and for the administration of this compound in a rat model.
Protocol 1: Induction of Cortical Spreading Depression and Electrophysiological Recording
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic frame
-
Surgical drill
-
Ag/AgCl electrodes
-
DC amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Potassium chloride (KCl) solution (1 M)
-
Gelfoam or filter paper pledgets
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane induction and maintenance, or urethane 1.5 g/kg, i.p.).
-
Mount the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Make a midline incision on the scalp and expose the skull.
-
-
Craniotomy:
-
Drill two small burr holes (approximately 2 mm in diameter) over the parietal cortex of one hemisphere. One hole will be for inducing CSD, and the other for recording. A typical location for the induction site is 2 mm posterior and 2 mm lateral to the bregma, and for the recording site, 4-5 mm anterior to the induction site.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement:
-
Place an Ag/AgCl recording electrode on the cortical surface at the recording site.
-
Place a reference electrode (e.g., on the contralateral skull or in the neck musculature).
-
Connect the electrodes to a DC amplifier for recording the slow potential shifts characteristic of CSD.
-
-
CSD Induction:
-
Apply a small pledget of Gelfoam or filter paper soaked in 1 M KCl solution to the cortical surface at the induction site for a defined period (e.g., 10-15 minutes) to elicit recurrent CSD events.
-
-
Data Acquisition:
-
Record the DC potential shifts for a baseline period before CSD induction and throughout the experimental period following KCl application.
-
CSD events are identified by a large, negative slow potential change of several millivolts, lasting for 30-60 seconds.
-
Analyze the recordings to determine CSD frequency, propagation velocity (calculated from the time delay of the CSD wave between two electrodes at a known distance), amplitude, and duration.
-
Protocol 2: Administration of this compound
Rationale:
While studies on the acute effects of this compound on CSD are limited, this protocol is based on its known mechanism of action and preclinical studies with other triptans. The aim is to assess whether acute administration of this compound can modulate the frequency and propagation of CSD.
Materials:
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound hydrobromide in sterile saline to the desired concentrations.
-
-
Administration:
-
Divide the animals into a control group (receiving vehicle - sterile saline) and one or more this compound-treated groups.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time point before the induction of CSD (e.g., 30 minutes prior).
-
The dosage of this compound can be selected based on clinical relevance and previous preclinical studies with triptans. A starting point could be a dose range of 0.1 to 1 mg/kg.
-
-
Experimental Timeline:
-
Acclimatize animals to handling.
-
Administer this compound or vehicle (i.p.).
-
After 30 minutes, proceed with the surgical preparation and CSD induction as described in Protocol 1.
-
Record CSD events for a defined period (e.g., 2 hours) following KCl application.
-
Mandatory Visualization
Signaling Pathway of this compound in the Context of CSD
References
- 1. Cortical spreading depression as a target for anti-migraine agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of spreading depression in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Eletriptan in a Rat Model of Trigeminal Neuralgia
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of eletriptan in a rat model of trigeminal neuralgia. The protocols are based on established methodologies in the field and are intended to facilitate the investigation of the therapeutic potential of this compound and related compounds for neuropathic pain.
Introduction
Trigeminal neuralgia is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The trigeminal vascular system plays a crucial role in the pathophysiology of this condition, with the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings contributing to neurogenic inflammation and pain signaling. This compound, a selective agonist for the 5-HT1B and 5-HT1D receptors, has shown efficacy in the treatment of migraine, a condition that shares some pathophysiological mechanisms with trigeminal neuralgia. This compound is thought to exert its therapeutic effect by inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings and causing vasoconstriction of cranial blood vessels.[1][2][3][4] This document outlines the protocols for inducing a rat model of trigeminal neuralgia and for the subsequent administration and evaluation of this compound's effects.
Experimental Protocols
Rat Model of Trigeminal Neuralgia: Chronic Constriction Injury of the Infraorbital Nerve (ION-CCI)
This protocol describes the surgical procedure for inducing a chronic constriction injury of the infraorbital nerve, a commonly used and well-validated rat model of trigeminal neuralgia.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical scissors, forceps, and retractors
-
Chromic gut sutures (4-0 or 5-0)
-
Surgical microscope or magnifying loupes
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave the area over the zygomatic arch and disinfect the skin with an antiseptic solution. Place the rat in a stereotaxic frame to immobilize the head.
-
Incision: Make a small skin incision (approximately 1 cm) along the zygomatic arch.
-
Exposure of the Infraorbital Nerve: Carefully dissect the underlying muscle and connective tissue to expose the infraorbital nerve as it exits the infraorbital foramen.
-
Ligation: Loosely tie two chromic gut ligatures around the exposed infraorbital nerve with a 1-2 mm interval between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for any signs of distress. Allow the animals to recover for at least 7-14 days before behavioral testing to allow for the development of neuropathic pain.
Administration of this compound
This protocol outlines the procedure for the administration of this compound to the ION-CCI rat model. The route of administration can be varied (e.g., subcutaneous, intraperitoneal, or oral) depending on the experimental design. Subcutaneous administration is often used in preclinical studies with triptans.
Materials:
-
This compound hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (appropriate size for the route of administration)
-
Vortex mixer
Procedure:
-
Drug Preparation: Dissolve this compound hydrobromide in sterile saline to the desired concentration. Ensure the solution is well-mixed using a vortex mixer. The dosage of this compound can be varied to determine a dose-response relationship. Based on studies with other triptans in similar models, a starting dose range of 0.1 to 1 mg/kg (subcutaneous) can be considered.
-
Administration: Administer the prepared this compound solution to the ION-CCI rats. For subcutaneous injection, lift the skin on the back of the neck and insert the needle into the subcutaneous space.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to a control group of ION-CCI rats.
-
Timing: The timing of administration will depend on the specific behavioral or molecular assays being performed. For acute effects on pain behavior, testing can be conducted at various time points after administration (e.g., 30, 60, 120 minutes).
Assessment of Mechanical Allodynia
Mechanical allodynia, a key symptom of neuropathic pain, is assessed by measuring the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply the von Frey filaments to the center of the vibrissal pad on the ipsilateral (injured) side of the face. Start with the filament with the lowest force and proceed in ascending order of force.
-
Response: A positive response is defined as a brisk head withdrawal, rubbing the face with the paw, or vocalization.
-
Threshold Determination: The mechanical withdrawal threshold is determined as the lowest force of the von Frey filament that elicits a positive response in at least 50% of the trials (e.g., 3 out of 5 applications).
-
Data Collection: Record the withdrawal threshold for each animal before and at various time points after this compound or vehicle administration.
Immunohistochemical Analysis of CGRP and c-Fos Expression
This protocol is for the assessment of neuronal activation and neuropeptide expression in the trigeminal ganglion and trigeminal nucleus caudalis (TNC).
Materials:
-
Anesthetized rats (ION-CCI model treated with this compound or vehicle)
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA) in PBS
-
Cryostat or vibratome
-
Primary antibodies (e.g., rabbit anti-CGRP, rabbit anti-c-Fos)
-
Secondary antibodies (e.g., fluorescently labeled goat anti-rabbit IgG)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Collection: Two hours after the final behavioral test, deeply anesthetize the rats and perfuse them transcardially with PBS followed by 4% PFA.
-
Dissection and Post-fixation: Dissect the trigeminal ganglia and the brainstem (containing the TNC). Post-fix the tissues in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the tissues using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with secondary antibodies for 1-2 hours at room temperature.
-
Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of CGRP-immunoreactive cells in the trigeminal ganglion and c-Fos-positive cells in the TNC using image analysis software.
Data Presentation
The following tables summarize the expected quantitative data from the administration of this compound in a rat model of trigeminal neuralgia, based on existing literature.
Table 1: Effect of this compound on Mechanical Allodynia in ION-CCI Rats
| Treatment Group | Dose (mg/kg, s.c.) | Pre-treatment Withdrawal Threshold (g) | Post-treatment Withdrawal Threshold (g) at 60 min | % Increase in Withdrawal Threshold |
| Vehicle (Saline) | N/A | 0.5 ± 0.1 | 0.6 ± 0.1 | 20% |
| This compound | 0.1 | 0.4 ± 0.1 | 2.5 ± 0.5 | 525% |
| This compound | 0.3 | 0.5 ± 0.1 | 5.0 ± 0.8 | 900% |
| This compound | 1.0 | 0.4 ± 0.1 | 7.5 ± 1.0* | 1775% |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: This data is hypothetical and illustrative, based on the effects of other triptans like sumatriptan and zolmitriptan in a similar model).
Table 2: Effect of this compound on CGRP and c-Fos Expression
| Treatment Group | Brain Region | Parameter Measured | Mean Cell Count per Section | % Reduction Compared to Stimulated Control |
| Non-stimulated Control | Trigeminal Ganglion | CGRP-immunoreactive neurons | 25 ± 3 | N/A |
| Stimulated Control | Trigeminal Ganglion | CGRP-immunoreactive neurons | 102 ± 8 | N/A |
| This compound + Stimulation | Trigeminal Ganglion | CGRP-immunoreactive neurons | 35 ± 4 | 65.7% |
| Non-stimulated Control | Trigeminal Nucleus Caudalis | c-Fos-positive neurons | 10 ± 2 | N/A |
| Stimulated Control | Trigeminal Nucleus Caudalis | c-Fos-positive neurons | 155 ± 12 | N/A |
| This compound + Stimulation | Trigeminal Nucleus Caudalis | c-Fos-positive neurons | 42 ± 5 | 72.9% |
*Data are presented as mean ± SEM. *p < 0.05 compared to the stimulated control group. (Data are adapted from a study using a trigeminal ganglion stimulation model).
Visualizations
Signaling Pathway of this compound in Trigeminal Neuralgia
References
- 1. Effects of this compound on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacological, pharmacokinetic and clinical profile of this compound (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Eletriptan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Eletriptan is a second-generation selective serotonin (5-HT) 1B/1D receptor agonist used in the treatment of migraine headaches.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated HPLC-MS/MS method for the sensitive and selective determination of this compound in human plasma. The protocol provides two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound and an internal standard (IS), Naratriptan, from endogenous plasma components. The separated compounds are then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2][3] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Method 1: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method that offers high recovery and clean extracts.[2][3]
Instrumentation and Materials
-
HPLC System: An HPLC system with a binary pump, degasser, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Reagents:
-
This compound Hydrobromide and Naratriptan HCl reference standards.
-
Methanol (HPLC Grade).
-
Formic Acid (Analytical Grade).
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade).
-
Sodium Carbonate (Analytical Grade).
-
Human Plasma (with anticoagulant, e.g., heparin).
-
Ultrapure Water.
-
Experimental Protocols
2.1. Chromatographic and Mass Spectrometry Conditions The following tables summarize the instrumental parameters for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase | 0.1% Formic Acid : Methanol (40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | Not specified, typically 5-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | ~2 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | Naratriptan (IS) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 383.2 | 336.2 |
| Product Ion (m/z) | 84.3 | 97.8 |
2.2. Preparation of Solutions
-
Stock Solutions (50.0 µg/mL): Separately weigh and dissolve this compound and Naratriptan in methanol to obtain stock solutions of 50.0 µg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a reconstitution solution (e.g., Methanol/0.1% Formic Acid).
-
Internal Standard (IS) Spiking Solution (500.0 ng/mL): Dilute the Naratriptan stock solution in 50% methanol.
2.3. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) This protocol outlines the steps to extract this compound from plasma samples.
-
Pipette 100 µL of plasma sample (blank, standard, or unknown) into a polypropylene tube.
-
Add 50 µL of the IS spiking solution (500.0 ng/mL Naratriptan) and vortex briefly.
-
Add 100 µL of 0.5 N Sodium Carbonate to basify the sample.
-
Add 2.5 mL of methyl tertiary butyl ether (extraction solvent).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 20°C.
-
Transfer the upper organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of reconstitution solution (Mobile Phase).
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the HPLC-MS/MS system.
Method Validation Data
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 4: Accuracy and Precision
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|
| Low, Mid, High | 1.4 - 9.2% | 4.4 - 5.5% | 96.8 - 103% | 98.5 - 99.8% |
Method 2: HPLC-MS/MS with Protein Precipitation (PPT)
This protocol offers a simpler and faster alternative for sample preparation, suitable for high-throughput environments.
Experimental Protocols
1.1. Chromatographic and Mass Spectrometry Conditions Instrumental conditions can be adapted from Method 1 or as specified in the reference. A key difference may be the mobile phase composition.
Table 5: Alternative Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 4.6mm, 2.7 µm (e.g., Phenomenex) |
| Mobile Phase | 10mM Ammonium Acetate (pH 6.5) : Acetonitrile (35:65, v/v) |
| Flow Rate | 0.8 mL/min |
1.2. Sample Preparation Protocol: Protein Precipitation (PPT) This is a single-step extraction method using a precipitating solvent.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the IS spiking solution (500.0 ng/mL Naratriptan).
-
Add 350 µL of acetonitrile (protein precipitating solvent).
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 9,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for injection.
Method Validation Data
Table 6: Linearity and Sensitivity (PPT Method)
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 210 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
Table 7: Accuracy and Precision (PPT Method)
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|
| Low, Mid, High | 2.12 - 7.07% | 1.50 - 5.73% | 99.29 - 102.00% | 100.00 - 102.21% |
Overall Analytical Workflow
The diagram below provides a high-level overview of the entire process from sample collection to final data analysis.
The described HPLC-MS/MS methods are robust, sensitive, and selective for the quantification of this compound in human plasma. The Liquid-Liquid Extraction protocol provides a cleaner sample matrix, while the Protein Precipitation method offers a faster, high-throughput alternative. Both methods demonstrate excellent linearity, accuracy, and precision, making them suitable for pharmacokinetic and clinical research applications.
References
- 1. Pharmacokinetics and tolerability of this compound hydrobromide in healthy Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Eletriptan's 5-HT1B/1D Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1] These receptors are implicated in the pathophysiology of migraine headaches. Agonism at 5-HT1B receptors is thought to cause vasoconstriction of dilated cranial blood vessels, while agonism at 5-HT1D receptors may inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[2][3] This document provides detailed in vitro assays and protocols to characterize the binding and functional agonism of this compound at human 5-HT1B and 5-HT1D receptors.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Human 5-HT1B and 5-HT1D Receptors
| Receptor Subtype | Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| Human 5-HT1B | [3H]this compound | HeLa | Kd | 3.14 | [1][4] |
| Human 5-HT1D | [3H]this compound | HeLa | Kd | 0.92 | |
| Human 5-HT1B | [3H]5-CT | CHO | Ki | 3.14 | |
| Human 5-HT1D | [3H]5-CT | CHO | Ki | 0.92 |
Table 2: Functional Potency and Efficacy of this compound at 5-HT1B/1D Receptors
| Receptor Subtype | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Canine 5-HT1B-like | Vascular Contraction | Dog Saphenous Vein | pEC50 | 6.3 | |
| Canine 5-HT1B-like | Vascular Contraction | Dog Basilar Artery | pEC50 | 7.2 | |
| Canine 5-HT1B | Vascular Contraction | Dog Saphenous Vein | Intrinsic Activity | 0.57 (Partial Agonist) | |
| Canine 5-HT1B | Vascular Contraction | Dog Basilar Artery | Intrinsic Activity | 0.77 (Partial Agonist) |
Mandatory Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway.
References
- 1. Characterisation of the 5-HT receptor binding profile of this compound and kinetics of [3H]this compound binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Eletriptan Drug Interactions with CYP3A4 Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches. The primary route of elimination for this compound is hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic pathway leads to the formation of its only known active metabolite, N-desmethyl this compound.[1] Given its reliance on CYP3A4 for clearance, this compound is susceptible to drug-drug interactions (DDIs) when co-administered with agents that inhibit this enzyme. Potent CYP3A4 inhibitors can significantly increase the plasma concentrations of this compound, leading to a potential increase in the risk of adverse effects. Therefore, a thorough in vitro investigation of these interactions is a critical step in drug development and for ensuring patient safety.
These application notes provide detailed protocols for conducting in vitro studies to assess the inhibitory effects of various compounds on the CYP3A4-mediated metabolism of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory potential of known CYP3A4 inhibitors and the clinical pharmacokinetic impact of these interactions on this compound.
Table 1: In Vitro Inhibition of Human CYP3A4 by Selected Inhibitors (using probe substrates)
| Inhibitor | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| Ketoconazole | Testosterone | - | 0.011 - 0.045 | Mixed competitive-noncompetitive |
| Midazolam | - | 2.28 | - | |
| Itraconazole | Midazolam | 0.0061 | 0.0013 | Competitive |
| Ritonavir | Testosterone | 0.034 | 0.019 | Mechanism-based |
| Midazolam | 0.014 | - | - | |
| Clarithromycin | Testosterone | - | - | Time-dependent |
| Erythromycin | Testosterone | - | - | Time-dependent |
| Miconazole | - | - | - | Marked Inhibition Observed |
| Troleandomycin | - | - | - | Marked Inhibition Observed |
Note: IC50 and Ki values for probe substrates are strong indicators of the inhibitor's potency towards CYP3A4 and are predictive of potential interactions with other CYP3A4 substrates like this compound.
Table 2: Clinically Observed Drug-Drug Interactions with this compound
| Co-administered CYP3A4 Inhibitor | Fold Increase in this compound Cmax | Fold Increase in this compound AUC |
| Ketoconazole | ~3 | ~6 |
| Erythromycin | ~2 | ~4 |
| Verapamil | ~2 | ~3 |
| Fluconazole | ~1.4 | ~2 |
This data underscores the clinical relevance of in vitro findings, as potent CYP3A4 inhibitors demonstrably increase systemic exposure to this compound.[2]
Signaling Pathway
Caption: Metabolic pathway of this compound via CYP3A4 and its inhibition.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of this compound.
Materials:
-
This compound
-
Test Compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Inhibitor (e.g., Ketoconazole)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well microplates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the same solvent.
-
Prepare the incubation mixture containing human liver microsomes in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
This compound solution (at a concentration near its Km, if known)
-
Test compound or positive control at various concentrations (include a vehicle control without inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
-
Reaction Termination and Sample Preparation:
-
After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the formation of the N-desmethyl this compound metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki)
To further characterize the inhibition mechanism (e.g., competitive, non-competitive, or mixed), a Ki determination study should be performed. This involves varying the concentrations of both the substrate (this compound) and the inhibitor.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform incubations with a matrix of varying this compound concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and several fixed concentrations of the test inhibitor.
-
Measure the rate of metabolite formation for each condition.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and non-linear regression analysis to determine the Ki and the type of inhibition.
Experimental Workflow
Caption: In vitro CYP3A4 inhibition assay workflow.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of drug-drug interactions between this compound and potential CYP3A4 inhibitors. By following these standardized methods, researchers can generate reliable and reproducible data to assess the DDI potential of new chemical entities and to better understand the clinical implications of co-administering this compound with other medications. This is essential for guiding clinical study design and for providing crucial information for drug labeling and safe and effective use in patients.
References
Protocol for Assessing Eletriptan's Blood-Brain Barrier Permeability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eletriptan is a second-generation triptan derivative used in the treatment of migraine headaches.[1][2] Its efficacy is linked to its action as a serotonin 5-HT1B/1D receptor agonist.[3] However, the therapeutic effectiveness of centrally acting drugs like this compound is often limited by their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where nerve cells reside.[4][5]
This compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. This active efflux mechanism significantly restricts this compound's penetration into the brain, a critical consideration for its pharmacological assessment. In vivo studies have demonstrated a substantial increase in brain concentration of this compound in P-gp knockout mice compared to wildtype mice, highlighting the importance of this transporter in limiting its CNS exposure.
This document provides a comprehensive set of protocols for assessing the BBB permeability of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed to enable researchers to quantify the extent of this compound's brain penetration and to elucidate the role of efflux transporters like P-gp.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's BBB permeability, compiled from various studies.
Table 1: In Vitro Permeability and Efflux of this compound
| Cell Line | Apparent Permeability (Papp) A→B (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate | Reference |
| LLC-MDR1 | Not explicitly stated, but efflux ratio indicates low A→B permeability | 9 to 11 | Yes | |
| Caco-2 | Not specified for this compound, but used to identify P-gp substrates | 11 to 46.7 | Yes | |
| IPEC-J2 MDR1 | 8.2 ± 0.5 x 10⁻⁷ | 28.9 ± 1.8 | Yes |
Table 2: In Vivo Brain Penetration of this compound
| Species | Model | Brain-to-Plasma Concentration Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Key Finding | Reference |
| Mouse | Mdr1a+/+ (Wild-type) vs. Mdr1a-/- (Knockout) | ~40-fold lower in wild-type | Not specified | P-gp efflux dramatically reduces brain exposure. | |
| Rat | Steady State | Not specified | 0.058 (whole brain) | Low extent of BBB transport due to significant active efflux. | |
| Rat | Steady State | Not specified | 0.519 (trigeminal ganglion) | Higher penetration in the trigeminal ganglion compared to the brain. |
Experimental Protocols
In Vitro BBB Permeability Assessment: Bidirectional Transport Assay using MDCK-MDR1 Cells
This protocol is designed to determine if this compound is a substrate for the P-gp transporter, a key factor in its limited BBB penetration. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are a widely used model for this purpose.
Objective: To calculate the apparent permeability (Papp) and efflux ratio of this compound across a polarized MDCK-MDR1 cell monolayer.
Materials:
-
MDCK-MDR1 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound hydrobromide
-
Lucifer yellow
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁵ cells/cm².
-
Cell Culture and Monolayer Formation: Culture the cells for 3-5 days to allow for the formation of a confluent and polarized monolayer. The integrity of the monolayer should be confirmed by measuring the trans-epithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in transport buffer (HBSS with HEPES) to the final desired concentration (e.g., 1-10 µM).
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the apical chamber at the end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and collect samples from the apical chamber as described for the A→B direction.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound is a substrate for an efflux transporter like P-gp.
-
In Vivo Assessment of Brain Penetration: Microdialysis
Cerebral microdialysis is a gold-standard technique to measure unbound drug concentrations in the brain extracellular fluid (ECF) in real-time, providing a direct measure of BBB penetration.
Objective: To determine the unbound concentration of this compound in the brain and blood of a living animal to calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Materials:
-
Male Sprague-Dawley rats (or other suitable species)
-
Microdialysis probes and guide cannulas
-
Surgical instruments for stereotaxic implantation
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrobromide
-
LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum or cortex).
-
Implant a second catheter into the jugular vein for blood sampling.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Administer this compound to the animal (e.g., via intravenous infusion to achieve steady-state plasma concentrations).
-
Collect dialysate samples from the brain probe and blood samples from the jugular vein at regular intervals.
-
-
Probe Recovery Calibration: Determine the in vivo recovery of the microdialysis probe to accurately quantify the absolute concentration of this compound in the ECF. This can be done using methods like the zero-flow rate method or by retrodialysis.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive LC-MS/MS method.
-
Data Analysis:
-
Calculate the unbound concentration of this compound in the brain ECF after correcting for probe recovery.
-
Measure the unbound concentration of this compound in the plasma.
-
Calculate the unbound brain-to-plasma concentration ratio: Kp,uu = C_u,brain / C_u,plasma Where:
-
C_u,brain is the unbound concentration in the brain.
-
C_u,plasma is the unbound concentration in the plasma.
-
-
A Kp,uu value significantly less than 1 suggests limited BBB penetration and/or active efflux from the brain.
-
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain vasculature, enabling the study of transport kinetics across the BBB independent of peripheral metabolism.
Objective: To measure the unidirectional influx of this compound into the brain.
Materials:
-
Male Sprague-Dawley rats
-
Perfusion pump
-
Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Surgical instruments for cannulation of the carotid artery.
-
Scintillation counter or LC-MS/MS for analysis.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery directed towards the brain.
-
-
Perfusion:
-
Initiate the perfusion with the this compound-containing fluid at a constant flow rate.
-
Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
-
Brain Tissue Collection:
-
At the end of the perfusion period, decapitate the animal and rapidly remove the brain.
-
Dissect the brain into regions of interest.
-
-
Sample Analysis:
-
Homogenize the brain tissue samples.
-
Analyze the amount of this compound and the vascular marker in the tissue homogenates and in the perfusion fluid.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Cl_in) or the permeability-surface area (PS) product. The amount of drug in the brain parenchyma is corrected for the amount remaining in the vascular space.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Insights into the Molecular Mechanism of Triptan Transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The blood-brain barrier in migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurogenic Inflammation with Eletriptan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides from peripheral nerve endings, leading to vasodilation, plasma protein extravasation, and mast cell degranulation.[1] This process is considered a key component in the pathophysiology of migraine headaches.[2] Eletriptan, a second-generation triptan, is a potent and selective agonist for the 5-HT(1B/1D) serotonin receptors and is an effective acute treatment for migraine.[3][4] Its therapeutic action is, in part, attributed to its ability to mitigate neurogenic inflammation.[2] These application notes provide detailed protocols for utilizing this compound to study neurogenic inflammation in preclinical animal models, offering valuable insights for researchers in pain and inflammation, as well as for professionals in drug development.
Mechanism of Action of this compound in Neurogenic Inflammation
This compound exerts its anti-inflammatory effects primarily through its agonist activity at 5-HT(1D) receptors located on the presynaptic terminals of trigeminal sensory nerves. Activation of these receptors inhibits the release of vasoactive and pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P. This inhibition prevents the downstream effects of these neuropeptides, which include vasodilation of dural blood vessels and plasma protein extravasation, key events in neurogenic inflammation. Additionally, this compound's agonism at 5-HT(1B) receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.
Signaling Pathway of this compound in Inhibiting Neurogenic Inflammation
Caption: this compound's mechanism of action in inhibiting neurogenic inflammation.
Experimental Models of Neurogenic Inflammation
The most common and relevant animal model for studying the effects of this compound on neurogenic inflammation is the electrical stimulation of the trigeminal ganglion in rats. This model mimics the activation of the trigeminovascular system, a key event in migraine pathophysiology, leading to measurable neurogenic inflammation in the dura mater.
Trigeminal Ganglion Stimulation Model in Rats
This model involves the direct electrical stimulation of the trigeminal ganglion, which triggers the release of pro-inflammatory neuropeptides from sensory nerve endings in the dura mater, resulting in plasma protein extravasation.
Experimental Protocols
Protocol 1: Induction and Quantification of Neurogenic Dural Inflammation
Objective: To induce and quantify neurogenic inflammation in the rat dura mater via electrical stimulation of the trigeminal ganglion and to assess the inhibitory effect of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Electrical stimulator
-
This compound hydrobromide
-
Evans blue dye (50 mg/mL in saline)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer or fluorescence microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole to access the trigeminal ganglion.
-
-
Drug Administration:
-
Administer this compound (intravenously or intraperitoneally) at the desired dose(s) (e.g., 30-300 µg/kg, i.v.) 15-30 minutes prior to stimulation. A vehicle control group should be included.
-
-
Induction of Neurogenic Inflammation:
-
Lower the bipolar stimulating electrode into the trigeminal ganglion.
-
Administer Evans blue dye (50 mg/kg) intravenously 5-7 minutes before stimulation.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 minutes, 5 Hz, 1 ms duration, 1.0 mA).
-
-
Tissue Collection and Quantification of Plasma Protein Extravasation:
-
Following stimulation, perfuse the animal transcardially with saline to remove intravascular Evans blue.
-
Carefully dissect the dura mater.
-
The amount of extravasated Evans blue in the dura can be quantified by either:
-
Spectrophotometry: Incubate the dura in formamide to extract the Evans blue and measure the absorbance at 620 nm.
-
Fluorescence Microscopy: Capture images of the dura and quantify the fluorescence intensity.
-
-
Protocol 2: Measurement of CGRP Release in Dura Mater
Objective: To measure the release of CGRP in the rat dura mater following trigeminal stimulation and to evaluate the inhibitory effect of this compound.
Materials:
-
Same as Protocol 1, excluding Evans blue and formamide.
-
Microdialysis probes and pump (for in vivo measurement)
-
CGRP enzyme immunoassay (EIA) kit
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation and Drug Administration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
In Vivo Microdialysis:
-
Stereotaxically implant a microdialysis probe over the dura mater.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at baseline and following trigeminal stimulation.
-
-
CGRP Measurement:
-
Quantify the concentration of CGRP in the dialysate samples using a CGRP EIA kit according to the manufacturer's instructions.
-
Data Presentation
Table 1: Effect of Intravenous this compound on Plasma Protein Extravasation (PPE) in Rat Dura Mater
| Treatment Group | Dose (µg/kg, i.v.) | Inhibition of PPE (%) | Reference |
| Vehicle Control | - | 0 | |
| This compound | 30 | Not significant | |
| This compound | 100 | Significant Inhibition | |
| This compound | 300 | Significant Inhibition |
Table 2: Comparative Effects of this compound and Sumatriptan on Neurogenic Inflammation in Animal Models
| Drug | Animal Model | Endpoint | Potency/Efficacy | Reference |
| This compound | Rat | Inhibition of dural PPE | Equal potency and efficacy to sumatriptan | |
| Sumatriptan | Rat | Inhibition of dural PPE | ID50 of 30 µg/kg |
Visualizations
Experimental Workflow for Evaluating this compound's Effect on Neurogenic Inflammation
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively use this compound as a tool to study neurogenic inflammation in animal models. By understanding its mechanism of action and employing robust experimental designs, scientists can further elucidate the role of the 5-HT(1B/1D) receptors in neuro-immune interactions and advance the development of novel therapeutics for migraine and other neuro-inflammatory disorders.
References
Troubleshooting & Optimization
Eletriptan hydrobromide solubility in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of eletriptan hydrobromide in common laboratory solvents. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrobromide in water?
A1: There are conflicting reports regarding the aqueous solubility of this compound hydrobromide. It has been described as readily soluble, slightly soluble, and very slightly soluble.[1][2][3] This variability may be attributed to differences in experimental conditions such as temperature, pH, and the presence of counter-ions. It is crucial to determine the solubility under your specific experimental conditions.
Q2: In which organic solvents is this compound hydrobromide known to be soluble?
A2: this compound hydrobromide is soluble in methanol and dimethyl sulfoxide (DMSO).[3][4] It has also been reported to be soluble in dimethylformamide (DMF).
Q3: Are there any solvents in which this compound hydrobromide has poor solubility?
A3: this compound hydrobromide is reported to be practically insoluble in 0.1N NaOH and has low solubility in ethanol.
Q4: Why am I observing different solubility results compared to published data?
A4: Discrepancies in solubility can arise from several factors, including:
-
Polymorphism: this compound hydrobromide can exist in different crystalline forms (polymorphs), each with its own unique solubility profile.
-
Purity of the compound: Impurities can affect the solubility of the substance.
-
Solvent purity and grade: The presence of water or other impurities in the solvent can alter its solvating properties.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a controlled and consistent temperature.
-
pH of the solution: For aqueous solutions, the pH can significantly impact the solubility of an ionizable compound like this compound hydrobromide.
-
Equilibration time: Insufficient time for the solution to reach equilibrium can lead to an underestimation of solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent solubility in water | pH of the water, insufficient equilibration time, different polymorphic form. | Measure and adjust the pH of the water if necessary. Increase the shaking/agitation time to ensure equilibrium is reached. Characterize the solid form using techniques like XRPD or DSC. |
| Precipitation occurs when diluting a stock solution | The solvent of the stock solution is a stronger solvent than the diluent, leading to supersaturation and precipitation. | Prepare a more dilute stock solution. Alternatively, perform a solvent exchange by evaporating the initial solvent and redissolving the compound in the desired final solvent. |
| Cloudy or hazy solution after filtration | Fine particles passing through the filter, or the compound is not fully dissolved. | Use a filter with a smaller pore size (e.g., 0.22 µm). Ensure the solution has reached equilibrium and that no solid particles are visible before filtration. |
| Solubility decreases over time | The compound may be unstable in the chosen solvent, leading to degradation and precipitation. | Assess the chemical stability of this compound hydrobromide in the solvent over the experimental timeframe using a stability-indicating method like HPLC. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 mM |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | >21.6 mM |
| Dimethyl Sulfoxide (DMSO) | 93 mg/mL | 200.7 mM |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | 4.3 mM |
| Dimethylformamide (DMF) | ~10 mg/mL | ~21.6 mM |
| Water | Readily soluble | Not specified |
| Water | ≥10 mg/mL | ≥21.6 mM |
| Water | Very slightly soluble | Not specified |
| Water | Slightly soluble | Not specified |
| Water | Insoluble | Not specified |
| Methanol | Soluble | Not specified |
| Ethanol | ~0.1 mg/mL | ~0.2 mM |
| 0.1N HCl | Very slightly soluble | Not specified |
| 0.1N NaOH | Practically insoluble | Not specified |
Note: The molecular weight of this compound Hydrobromide is 463.43 g/mol .
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound hydrobromide
-
Selected solvent(s) of appropriate grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound hydrobromide to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the solution to stand to let the undissolved solids settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation.
-
Quantify the concentration of this compound hydrobromide in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or mol/L.
Experimental Workflow Diagram
References
Technical Support Center: pH-Dependent Stability of Eletriptan in Aqueous Solutions
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of Eletriptan in aqueous solutions. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
This compound hydrobromide has been shown to be unstable under various stress conditions, including acidic, neutral, and basic hydrolysis.[1][2] Forced degradation studies indicate that the drug degrades when subjected to acid, neutral, and base hydrolysis.[1]
Q2: Under which pH condition is this compound most stable or unstable?
Q3: What are the typical degradation products of this compound under hydrolytic stress?
Forced degradation studies have identified several degradation products. Under acidic (0.1N HCl) and neutral (water) conditions, four primary degradation products have been observed. In basic conditions (0.1N NaOH), two additional degradation products were formed, along with three of the products seen in acidic and neutral conditions. The characterization of these products is typically performed using LC-MS.
Q4: How does temperature affect the pH-dependent degradation of this compound?
Elevated temperatures accelerate the degradation of this compound in aqueous solutions. Forced degradation studies often employ heating, for instance at 75°C, to expedite the degradation process and enable the identification of potential degradants within a shorter timeframe.
Q5: Are there validated analytical methods to study the pH-dependent stability of this compound?
Yes, several stability-indicating HPLC methods have been developed and validated for the analysis of this compound and its degradation products. These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with UV detection commonly set at 225 nm or 228 nm.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of this compound in solution. | The pH of the solution may be highly acidic or basic, accelerating hydrolysis. The solution may have been exposed to light, which can accelerate degradation, especially in acidic conditions. | Prepare fresh solutions and immediately analyze them. Protect solutions from light by using amber vials or covering the container with aluminum foil. Ensure the pH of the solution is controlled and appropriate for the intended experiment. |
| Poor resolution between this compound and its degradation peaks in HPLC analysis. | The HPLC method is not optimized for separating all degradation products. | Adjust the mobile phase composition, pH, or gradient profile. Consider using a different column chemistry or a longer column for better separation. |
| Formation of unknown peaks in the chromatogram. | These may be new degradation products formed under specific experimental conditions. | Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as temperature, pH, and light exposure. Inaccurate preparation of solutions. | Strictly control all experimental parameters. Use calibrated equipment for all measurements. Prepare all solutions with high-purity reagents and solvents. |
Summary of pH-Dependent Degradation of this compound
| Condition | Reagents | Temperature | Observations | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 75°C - 80°C | Significant degradation observed. | 4 |
| Neutral Hydrolysis | Water | 75°C | Degradation observed. | 4 |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | 80°C | Significant degradation observed. | 6 |
Experimental Protocols
Protocol for Forced Degradation under Acidic, Basic, and Neutral Conditions
This protocol is a general guideline based on typical forced degradation studies for this compound.
1. Materials:
-
This compound Hydrobromide reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Purified water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Heating apparatus (e.g., water bath or oven)
-
HPLC system with UV or DAD detector and a C18 column
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound Hydrobromide in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and make up the volume with 0.1 M NaOH to achieve the desired final concentration (e.g., 100 µg/mL).
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and make up the volume with purified water to achieve the desired final concentration.
-
Heat the solution under the same conditions as the acid and base hydrolysis experiments.
-
After cooling, dilute the solution with the mobile phase if necessary for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Experimental workflow for pH-dependent stability testing of this compound.
Caption: Logical relationship of pH's effect on this compound degradation.
References
Preparation of Eletriptan stock solutions for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Eletriptan stock solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] For high concentration stock solutions, DMSO and DMF are recommended as this compound has a higher solubility in these solvents (approximately 10 mg/mL) compared to ethanol (approximately 0.1 mg/mL).[1] For this compound hydrobromide, DMSO is also a suitable solvent, with a solubility of up to 100 mg/mL, though it is noted that hygroscopic DMSO can reduce solubility, so using fresh DMSO is recommended.[2][3]
Q2: How should I prepare an aqueous working solution of this compound from a stock solution?
A2: Due to this compound's sparse solubility in aqueous buffers, it is recommended to first dissolve it in an organic solvent like DMSO or DMF.[1] To prepare an aqueous working solution, the high-concentration organic stock solution should be serially diluted with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For long-term storage, -80°C is preferable, with a stability of up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. It is not recommended to store aqueous solutions of this compound for more than one day.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The concentration of this compound used will vary depending on the specific in vitro assay. For receptor binding assays, concentrations in the low nanomolar (nM) range are typical, given its high affinity for 5-HT1B (Ki = 3.14 nM) and 5-HT1D (Ki = 0.92 nM) receptors. For functional assays, such as vasoconstriction studies in isolated arteries, concentration-response curves are typically generated over a range, for example from 1 nM to 10 µM, to determine EC50 values.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent from your stock solution may be too low to keep the this compound dissolved in the aqueous buffer.
-
Solution: Increase the final percentage of the organic solvent (e.g., DMSO) in your working solution, ensuring it is compatible with your experimental system. Alternatively, prepare the stock solution in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
-
Possible Cause 2: pH of the Aqueous Buffer. The pH of the buffer can influence the solubility of this compound.
-
Solution: Adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) may help to dissolve any precipitate.
-
-
Possible Cause 3: Low Temperature. The temperature of the aqueous buffer can affect solubility.
-
Solution: Gently warming the aqueous buffer before adding the this compound stock solution may improve solubility. Ensure the final temperature is appropriate for your experimental setup.
-
Problem: I am observing inconsistent results in my biological assays.
-
Possible Cause 1: Inaccurate Pipetting of Viscous Stock Solution. High-concentration stock solutions in DMSO can be viscous, leading to pipetting errors.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.
-
-
Possible Cause 2: Precipitation in Assay Medium. this compound may precipitate out of the solution in the complex biological matrix of the assay medium over time.
-
Solution: Determine the solubility of this compound in your specific cell culture or assay medium. Consider adding a low concentration of a non-ionic surfactant, such as Tween 80, to the assay medium to improve solubility and prevent precipitation.
-
-
Possible Cause 3: Degradation of this compound. Improper storage or handling of the stock solution can lead to degradation of the compound.
-
Solution: Ensure stock solutions are stored in tightly sealed vials at the recommended temperature and are protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Quantitative Data Summary
Table 1: Solubility of this compound and its Hydrobromide Salt in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~10 mg/mL | |
| This compound | DMF | ~10 mg/mL | |
| This compound | Ethanol | ~0.1 mg/mL | |
| This compound | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| This compound HBr | DMSO | 93 mg/mL (200.67 mM) | |
| This compound HBr | Water | Insoluble | |
| This compound HBr | Ethanol | Insoluble |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1B | This compound | 3.14 | 3.14 | 2478 | |
| 5-HT1D | This compound | 0.92 | 0.92 | 1576 |
Experimental Protocols
Detailed Methodology: In Vitro Vasoconstriction Assay using Wire Myography
This protocol describes the assessment of the vasoconstrictor activity of this compound on isolated arterial segments.
1. Materials and Reagents:
-
Isolated arterial segments (e.g., human middle meningeal artery, coronary artery, or rabbit carotid artery)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
2. Experimental Procedure:
-
Tissue Preparation: Dissect arterial rings (2-3 mm in length) and mount them on the wire myograph jaws in a bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension (determined for each artery type). During equilibration, replace the buffer every 15-20 minutes.
-
Viability Check: Contract the arterial rings with a high potassium solution (e.g., 60 mM KCl) to check for viability. Wash out the KCl and allow the tissue to return to baseline.
-
Concentration-Response Curve:
-
Pre-incubate the tissues with vehicle control (e.g., DMSO at the highest concentration used for this compound dilution) for 20 minutes.
-
Add this compound cumulatively to the bath to construct a concentration-response curve (e.g., from 1 nM to 10 µM).
-
Record the contractile response after each addition until a stable plateau is reached.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by the high potassium solution. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum response) using a suitable nonlinear regression software.
Detailed Methodology: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for serotonin receptors.
1. Materials and Reagents:
-
Receptor source: Cell membranes from a cell line stably expressing the human recombinant 5-HT receptor subtype of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., serotonin).
-
Assay buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2) and protease inhibitors.
-
Filtration apparatus: A cell harvester with glass fiber filters.
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of the non-radiolabeled ligand.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound via 5-HT1B/1D receptors.
References
Eletriptan Delivery Optimization for Rodent Migraine Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing eletriptan in rodent models of migraine. The information is designed to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the administration of this compound in rodent migraine models.
Q1: We are observing high variability in the behavioral response to orally administered this compound. What are the potential causes and solutions?
A1: High variability following oral gavage is a common challenge and can stem from several factors influencing oral drug absorption.[1][2][3]
-
First-Pass Metabolism: this compound undergoes significant metabolism in the liver, primarily by the CYP3A4 enzyme.[2][4] The extent of this first-pass effect can vary between individual animals, leading to inconsistent systemic exposure.
-
Gastrointestinal Factors: The pH of the gastrointestinal tract, gastric emptying time, and the presence of food can all affect the rate and extent of this compound absorption.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress to the animal, which can influence physiological parameters and drug response.
Troubleshooting Steps:
-
Standardize Feeding Times: Ensure a consistent fasting period before oral administration to minimize the impact of food on drug absorption.
-
Refine Gavage Technique: Review and standardize your oral gavage protocol. Ensure proper restraint and accurate placement of the gavage needle to avoid accidental administration into the trachea.
-
Consider an Alternative Route: If variability persists, consider subcutaneous or intravenous administration, which bypasses first-pass metabolism and can provide more consistent plasma concentrations.
Q2: What is the recommended vehicle for dissolving this compound hydrobromide for injection?
A2: this compound hydrobromide is readily soluble in water. For in vivo studies, sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for subcutaneous and intravenous injections. Ensure the pH of the final solution is within a physiologically acceptable range (ideally close to 7.4) to avoid irritation at the injection site.
Q3: We are preparing this compound solutions in advance. How stable is this compound in solution?
A3: this compound solutions in phosphate buffer have been shown to be stable for at least 48 hours when stored appropriately. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture. For working solutions, it is best practice to prepare them fresh on the day of the experiment.
Q4: Can the anesthetic used in our migraine model interfere with the effects of this compound?
A4: Yes, interactions between anesthetics and this compound are possible and should be considered.
-
Isoflurane: This common inhalant anesthetic can cause CNS depression. When combined with this compound, there is a potential for an increased risk of CNS depression. Isoflurane has also been shown to induce long-term changes in brain functional connectivity in rats.
-
Ketamine/Xylazine: This injectable anesthetic combination can also cause CNS depression. Ketamine itself has complex effects on the central nervous system. Studies in mice have shown that this combination can cause a hyperopic shift in refraction and transient cataracts.
Recommendations:
-
If anesthesia is required, use the shortest duration possible.
-
Keep the anesthetic protocol consistent across all experimental groups.
-
Be aware of the potential for additive CNS depressant effects and monitor animals accordingly.
-
Consider the potential impact of the chosen anesthetic on the specific migraine model and endpoints being measured.
Q5: We are not seeing a dose-dependent effect of this compound in our model. What could be the reason?
A5: A lack of a clear dose-response relationship can be due to several factors:
-
Receptor Saturation: At higher doses, the 5-HT1B/1D receptors that this compound targets may become saturated, leading to a plateau in the biological response.
-
Pharmacokinetic Issues: As discussed in Q1, variability in absorption and metabolism can obscure a clear dose-response. This is particularly relevant for the oral route.
-
Model-Specific Sensitivity: The specific rodent migraine model being used may have a narrow dynamic range for its response to triptans.
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of doses, including lower concentrations, to better define the dose-response curve.
-
Confirm Drug Exposure: If possible, measure plasma concentrations of this compound at different doses to correlate exposure with the observed effect.
-
Optimize the Model: Ensure that the migraine model itself is generating a consistent and robust phenotype that is sensitive to pharmacological intervention.
Quantitative Data on this compound Pharmacokinetics in Rodents
The following tables summarize available pharmacokinetic data for this compound in rats. Note that data for intravenous administration in rodents is limited in the publicly available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL) | Reference |
| 2 | 146.51 ± 6.05 | 1.67 ± 0.11 | 3.89 ± 0.48 | 883.94 ± 77.25 |
Table 2: Pharmacokinetic Parameters of this compound in Rat Brain (Oral and Intranasal Administration)
| Administration Route | Cmax (ng/mL) | Tmax (hr) | Reference |
| Oral (Solution) | 6797.23 ± 842.86 | 7 | |
| Intranasal (Solution) | 16451.53 ± 3792.40 | 7.69 | |
| Intranasal (SLN Gel) | 21465.87 ± 1110.66 | 8.45 |
SLN: Solid Lipid Nanoparticle
Experimental Protocols
Below are detailed methodologies for common this compound administration routes in rodents.
Oral Gavage (Mouse)
Materials:
-
This compound hydrobromide solution
-
Sterile water or saline for vehicle
-
22-24 gauge, 1.5-inch flexible or rigid gavage needle with a rounded tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The animal's body should be in a vertical position.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Drug Administration: Once the needle is in the correct position, administer the this compound solution slowly and steadily.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Subcutaneous (SC) Injection (Rat)
Materials:
-
This compound hydrobromide solution in sterile saline
-
23-25 gauge needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to calculate the appropriate injection volume. The maximum volume per site is typically 5-10 mL/kg.
-
Restraint: Securely restrain the rat. This can be done manually by a trained handler or using a restraint device.
-
Injection Site: The loose skin over the shoulders (scruff) is the most common site for SC injections.
-
Injection Technique:
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution slowly. A small lump may form under the skin, which will dissipate as the solution is absorbed.
-
-
Post-Injection: Withdraw the needle and briefly apply gentle pressure to the injection site with a sterile gauze pad. Return the rat to its cage and monitor for any adverse reactions.
Intravenous (IV) Injection via Tail Vein (Rat)
Materials:
-
This compound hydrobromide solution in sterile saline
-
25-27 gauge needle or a butterfly catheter
-
1 mL syringe
-
A rat restrainer
-
Heat lamp or warm water bath to warm the tail
Procedure:
-
Animal Preparation: Place the rat in a restrainer to secure its body while allowing access to the tail.
-
Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes. This will cause the lateral tail veins to dilate, making them easier to visualize and access.
-
Vein Visualization: Gently wipe the tail with 70% ethanol to clean the area and improve visualization of the veins. The two lateral tail veins are the preferred sites for injection.
-
Needle Insertion:
-
Immobilize the tail with one hand.
-
With the bevel of the needle facing up, insert the needle into one of the lateral veins at a shallow angle (approximately 15-20 degrees).
-
A "flash" of blood in the hub of the needle indicates successful entry into the vein.
-
-
Drug Administration: Inject the this compound solution slowly and observe for any signs of swelling at the injection site, which would indicate extravasation. If this occurs, stop the injection immediately.
-
Post-Injection: Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the rat to its cage and monitor its recovery.
Visualizations
Signaling Pathway of this compound
References
- 1. ijpsr.com [ijpsr.com]
- 2. This compound in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological, pharmacokinetic and clinical profile of this compound (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting variability in animal studies involving Eletriptan
This technical support center provides troubleshooting guidance for researchers encountering variability in animal studies involving Eletriptan. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Pharmacokinetic & Metabolic Variability
Q1: We are observing significant inter-animal variability in this compound plasma concentrations. What are the potential causes?
A1: High variability in plasma concentration is a common issue and can stem from several factors:
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism, primarily by the Cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[1][2][3] Small differences in CYP3A4 activity between individual animals can lead to large differences in bioavailability.
-
Route of Administration: Oral administration (gavage) can introduce variability due to differences in gastric emptying rates and absorption. The presence of food can also impact absorption, with a high-fat meal increasing the AUC and Cmax by 20-30% in humans.[2][3]
-
Species and Strain Differences: Different animal species and even different strains of the same species can have varying levels of CYP3A4 expression and activity, leading to different metabolic rates.
-
Drug-Drug Interactions: If other compounds are being co-administered, they may inhibit or induce CYP3A4, altering this compound's metabolism. For example, the CYP3A4 inhibitor ketoconazole significantly increases this compound's Cmax and AUC in rats.
-
Animal Health Status: Liver function is critical for this compound metabolism. Any underlying hepatic impairment, even mild, can increase exposure and half-life.
Q2: How do the pharmacokinetic (PK) parameters of this compound differ between common laboratory animal species?
A2: There are known differences in how this compound is absorbed, metabolized, and eliminated across species. While comprehensive comparative data is limited, information from studies in individual species highlights this variability. For instance, the low oral bioavailability in rats (around 13%) suggests a very high first-pass effect compared to humans (approx. 50%). Plasma metabolite profiles, however, are generally similar between animals and humans.
Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Human (for comparison) |
|---|---|---|---|
| Bioavailability (Oral) | ~13% | Data not specified | ~50% |
| Tmax (Oral) | Data not specified | Data not specified | ~1.5 - 2.0 hours |
| Protein Binding | Data not specified | Data not specified | ~85% |
| Terminal Half-life | Data not specified | 7.3 - 8.1 hours | ~4 hours |
| Primary Metabolism | CYP3A4 | CYP3A4 (inferred) | CYP3A4 |
| Primary Excretion | Biliary / Fecal | Biliary / Fecal | ~90% Non-renal clearance |
Note: This table is compiled from multiple sources and direct comparative studies are scarce. Parameters can vary significantly based on dose, vehicle, and experimental conditions.
Q3: Could genetic polymorphisms in the animal strain we are using contribute to variability?
A3: Yes, this is a significant possibility. Genetic variability in genes encoding for metabolic enzymes (like CYP3A4) or the drug's target receptors (5-HT1B/1D) can lead to varied responses.
-
CYP3A4 Polymorphisms: In humans, over 40 variants of the CYP3A4 gene are known, some of which result in reduced enzyme activity. The frequency of these variants is known to differ between ethnic populations. While less characterized in common lab animals, genetic diversity in CYP enzymes exists across species and strains. Using an outbred stock (e.g., Sprague-Dawley rats) may introduce more genetic variability compared to an inbred strain (e.g., C57BL/6 mice).
-
5-HT1B/1D Receptor Polymorphisms: The genes HTR1B and HTR1D encode the target receptors for this compound. In humans, polymorphisms in HTR1B have been investigated for their role in psychiatric disorders and response to triptans. Species variants of the 5-HT1B receptor show different affinities for drugs. It is plausible that polymorphisms exist in your animal model that could alter receptor density or binding affinity for this compound, thereby affecting its efficacy.
Experimental Model & Procedural Variability
Q4: We are using the nitroglycerin (NTG) model of migraine and our results are inconsistent. What are some common pitfalls?
A4: The NTG-induced migraine model is widely used but has several sources of potential variability:
-
NTG Dose and Vehicle: The standard dose is typically 10 mg/kg (IP or SC), but the vehicle (e.g., propylene glycol/ethanol) can itself induce migraine-like symptoms, so a vehicle-only control group is crucial.
-
Timing of Assessments: NTG induces a biphasic response. An initial headache may occur soon after administration, followed by a delayed, more migraine-like headache. Behavioral assessments should be timed consistently, typically starting around 90-120 minutes post-injection to capture the relevant phase.
-
Single vs. Repeated Dosing: Most protocols use a single NTG injection to model an acute attack. However, some researchers use repeated NTG injections (e.g., every third day) to model the chronification of migraine, which will yield different results.
-
Behavioral Endpoints: The specific behaviors measured (e.g., mechanical allodynia with von Frey filaments, photophobia in a light/dark box, facial grimacing) can have different sensitivities and time courses. Ensure your chosen endpoint is robust and your measurement technique is highly standardized.
-
Environmental Factors: Stress from handling, noise, and light levels in the testing room can confound behavioral results, particularly for endpoints like photophobia and allodynia.
Q5: What is a standard protocol for inducing migraine-like pain in rats with this compound as a test compound?
A5: Below is a generalized protocol for the NTG-induced model. Specific timings and doses should be optimized in your laboratory.
Experimental Protocol: Nitroglycerin (NTG)-Induced Allodynia in Rats
1. Animals:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) for at least one week to acclimatize before the experiment.
2. Materials:
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL). Dilute in a vehicle of 30% alcohol, 30% propylene glycol, and 40% saline.
-
This compound hydrobromide: Dissolve in an appropriate vehicle (e.g., distilled water or saline).
-
Von Frey Filaments: Calibrated set for measuring mechanical sensitivity.
-
Testing apparatus: Elevated mesh platform with individual chambers allowing access to the animals' paws from below.
3. Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the rats to the testing environment and the von Frey filament application procedure to reduce stress-induced variability.
-
Baseline Measurement: On the day of the experiment, determine the baseline paw withdrawal threshold for each rat by applying von Frey filaments with increasing force to the plantar surface of the hind paw.
-
Drug Administration (this compound): Administer this compound (e.g., 2 mg/kg, oral gavage) or its vehicle. The timing of administration relative to the NTG injection is critical. For a prophylactic effect, administer this compound 30-60 minutes before NTG. For an abortive effect, administer it after the onset of allodynia (e.g., 2 hours post-NTG).
-
Migraine Induction: Inject NTG (10 mg/kg, IP) or saline/vehicle control.
-
Post-NTG Assessment: At set time points after NTG injection (e.g., 2, 3, and 4 hours), re-measure the paw withdrawal threshold using the von Frey filaments. A significant decrease in the force required to elicit a withdrawal response in the NTG group compared to the control group indicates mechanical allodynia.
-
Data Analysis: Compare the paw withdrawal thresholds between treatment groups at each time point using appropriate statistical methods (e.g., Two-Way ANOVA with post-hoc tests).
Q6: Our study involves direct trigeminal nerve stimulation. What procedural factors could cause variability?
A6: This is an invasive model that requires precise surgical technique.
-
Electrode Placement: Inconsistent placement of the stimulating electrode on the trigeminal ganglion or nerve can lead to variable levels of activation and, consequently, variable outcomes.
-
Surgical Trauma: The degree of inflammation and injury caused by the surgery itself can vary. This can disrupt the blood-brain barrier and create a confounding inflammatory response.
-
Stimulation Parameters: The intensity, frequency, and duration of the electrical stimulation must be kept absolutely constant across all animals to ensure a reproducible stimulus.
-
Anesthesia: The type and depth of anesthesia can affect neuronal activity and the animal's physiological response to stimulation.
Troubleshooting Workflows & Signaling
Logical Troubleshooting Workflow
If you are observing high variability or unexpected results in your this compound study, follow this logical decision tree to isolate the potential cause.
References
Common issues with in vivo Eletriptan administration and their solutions
Welcome to the comprehensive support center for researchers utilizing Eletriptan in in vivo experimental models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth protocols to ensure the successful and accurate administration of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo administration of this compound, offering direct solutions and best practices.
Solubility and Vehicle Selection
Q1: What are the recommended vehicles for dissolving this compound for in vivo administration (e.g., oral gavage, IP, IV, SC)?
A1: The choice of vehicle is critical for ensuring the solubility and stability of this compound. This compound hydrobromide is readily soluble in water, while the free base has lower aqueous solubility.[1][2]
-
For Oral Gavage (PO):
-
Water or Saline: this compound hydrobromide can be dissolved in sterile water or 0.9% saline.[1]
-
10% Sucrose Solution: To improve palatability for voluntary oral administration in rodents, a 10% sucrose solution can be used.[3]
-
Methylcellulose: A 0.5% solution of methylcellulose in water can be used to create a suspension for oral gavage.
-
-
For Injections (IP, IV, SC):
-
Saline: For this compound hydrobromide, sterile saline is a suitable vehicle.[4]
-
DMSO/PEG300/Tween-80/Saline Mixture: For the this compound free base, which has poor water solubility, a common vehicle is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. A standard protocol involves first dissolving this compound in DMSO, then adding PEG300 and Tween-80, and finally bringing it to the desired volume with saline.
-
Q2: I am observing precipitation of this compound in my prepared solution. What should I do?
A2: Precipitation can occur due to several factors:
-
Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Refer to the solubility data in Table 1.
-
Temperature: The solubility of this compound can be temperature-dependent. Ensure your solution is stored at the recommended temperature and brought to room temperature before administration.
-
pH: The pH of the solution can affect the solubility of this compound. For aqueous solutions, ensure the pH is within a suitable range.
-
Improper Mixing: Ensure the drug is completely dissolved before adding other components, especially when using co-solvents. Sonication can aid in dissolution.
Troubleshooting Steps:
-
Warm the solution: Gently warming the solution may help redissolve the precipitate.
-
Increase the proportion of co-solvent: If using a mixture like DMSO/saline, slightly increasing the percentage of DMSO may improve solubility. However, be mindful of potential toxicity associated with high concentrations of DMSO.
-
Prepare a fresh solution: If precipitation persists, it is best to prepare a fresh solution, ensuring accurate measurements and thorough mixing.
Dosing and Administration
Q3: What are the typical dose ranges for this compound in rodent models?
A3: The appropriate dose will depend on the specific research question, the animal model, and the route of administration. Based on preclinical studies, here are some general guidelines:
-
Rats:
-
Oral (PO): 2 mg/kg has been used in pharmacokinetic studies.
-
Intravenous (IV): Doses ranging from 30 µg/kg to 300 µg/kg have been used to study inhibition of plasma protein extravasation. A dose of 3 mg/kg has been used in distribution studies.
-
-
Mice: Specific dosing information for mice is less commonly reported in the literature reviewed. Dose adjustments from rat studies may be necessary based on body surface area or allometric scaling.
-
Rabbits: An oral dose of 1 mg/kg has been used.
Q4: I am having difficulty with the oral gavage procedure in mice. Are there alternative methods?
A4: Yes, oral gavage can be stressful for mice. Consider these less stressful alternatives:
-
Micropipette-Guided Drug Administration (MDA): This method involves mixing the drug with a palatable vehicle, such as sweetened condensed milk, and allowing the mouse to voluntarily consume it from a micropipette.
-
Jelly Formulation: The drug can be incorporated into a flavored gelatin that the mice will voluntarily eat.
-
Peanut Butter Pellets: The drug can be mixed into a peanut butter formulation.
Stability and Storage
Q5: How should I store my prepared this compound solutions for in vivo use?
A5: The stability of this compound in solution depends on the vehicle and storage conditions.
-
Aqueous Solutions: It is generally recommended to use freshly prepared aqueous solutions. One source suggests not storing aqueous solutions for more than one day.
-
DMSO Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.
-
Stability Studies: For long-term experiments, it is advisable to conduct your own stability studies for your specific formulation and storage conditions. This can be done by analyzing the concentration of the stored solution over time using a validated analytical method like HPLC.
Observed Effects and Animal Welfare
Q6: What are the common behavioral side effects of this compound in animal models?
A6: CNS-related side effects have been reported for triptans, including this compound. In preclinical studies, the following have been observed:
-
Dogs: Incoordination of hind limbs, hyperventilation, hyperthermia, and barking.
-
Rodents: While specific behavioral side effects for this compound in rodents are not extensively detailed in the reviewed literature, triptans as a class can cause sedation or changes in locomotor activity. It is crucial to have a control group that receives only the vehicle to differentiate drug-induced effects from procedural stress.
Q7: How can I minimize stress to the animals during administration?
A7: Minimizing stress is crucial for animal welfare and the validity of your experimental data.
-
Proper Handling and Restraint: Ensure you are well-trained in the appropriate handling and restraint techniques for the species you are working with.
-
Acclimatization: Allow animals to acclimatize to the experimental procedures and handling before the start of the study.
-
Choose the Least Stressful Route: Whenever possible, opt for less invasive routes of administration, such as voluntary oral consumption.
-
Limit Injection Volume: Adhere to the recommended maximum injection volumes for the chosen route and animal species.
Quantitative Data Summary
Table 1: Solubility of this compound and its Hydrobromide Salt
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | ~10 mg/mL | |
| This compound | Ethanol | ~0.1 mg/mL | |
| This compound | Dimethyl formamide (DMF) | ~10 mg/mL | |
| This compound | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| This compound Hydrobromide | Water | Readily Soluble | |
| This compound Hydrobromide | Water | Very Slightly Soluble | |
| This compound Hydrobromide | 0.1N HCl | Very Slightly Soluble | |
| This compound Hydrobromide | 0.1N NaOH | Practically Insoluble | |
| This compound Hydrobromide | Methanol | Soluble | |
| This compound Hydrobromide | Saline | ≥ 2.75 mg/mL |
Note: Conflicting data exists for the aqueous solubility of this compound Hydrobromide, which may be due to differences in experimental conditions or the specific salt form used.
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Oral Administration)
| Parameter | This compound Alone (2 mg/kg) | This compound (2 mg/kg) + Quercetin (10 mg/kg) | Reference |
| Cmax (ng/mL) | 146.51 ± 6.05 | 194.72 ± 9.58 | |
| AUC (0-24h) (ng*h/mL) | 883.94 ± 77.25 | 1451.98 ± 93.78 |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide Solution for Intravenous (IV) Injection in Rodents
This protocol is adapted from a formulation suggestion for in vivo use.
Materials:
-
This compound hydrobromide
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound hydrobromide and dissolve it in DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL). Ensure it is fully dissolved.
-
Add Co-solvents: In a sterile vial, add the required volume of the DMSO stock solution. To this, add PEG300 (to make up 40% of the final volume) and mix thoroughly.
-
Add Surfactant: Add Tween-80 (to make up 5% of the final volume) and mix until the solution is homogeneous.
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration. For example, to make 1 mL of a 2.75 mg/mL solution, you would add 100 µL of a 27.5 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and then add 450 µL of saline.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. It is recommended to use freshly prepared solutions for each experiment.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
This compound hydrobromide
-
Sterile water or 0.9% saline
-
Animal gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
Procedure:
-
Solution Preparation: Dissolve the required amount of this compound hydrobromide in sterile water or saline to achieve the desired final concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by your experimental protocol.
Visualizations
This compound's Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. Its therapeutic effect in migraine is believed to be mediated through two primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
The downstream signaling of these G-protein coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has also been demonstrated.
References
Technical Support Center: Enhancing Eletriptan Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to improve the bioavailability of Eletriptan in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a focus of preclinical research?
A1: this compound, a medication for acute migraine treatment, has an oral bioavailability of approximately 50% due to extensive first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[1][2][3] This means a significant portion of the orally administered drug is metabolized before it can reach systemic circulation and exert its therapeutic effect. Strategies to bypass this first-pass effect are sought to enhance its efficacy and potentially reduce the required dose.[4][5]
Q2: What are the main strategies being explored to enhance this compound's bioavailability?
A2: The primary strategies focus on two main areas:
-
Advanced Formulation Technologies: Encapsulating this compound into nanoparticle-based systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles. These formulations can protect the drug from degradation and enhance its absorption.
-
Alternative Routes of Administration: Utilizing delivery routes that bypass the gastrointestinal tract and the liver, such as nasal, transdermal, and buccal (through the cheek lining) administration.
Q3: How does nasal delivery improve the bioavailability and brain targeting of this compound?
A3: Nasal delivery offers a direct route for drug absorption into the systemic circulation, avoiding the first-pass metabolism that occurs with oral administration. Furthermore, the nasal cavity provides a potential pathway for direct nose-to-brain transport via the olfactory and trigeminal nerves, which can be particularly advantageous for a centrally acting drug like this compound. Studies have shown that nasal administration of this compound-loaded nanoparticles can significantly increase drug concentration in the brain compared to oral or even intravenous administration of the drug solution.
Q4: What are the advantages of using film-based delivery systems (oral dispersible, buccal) for this compound?
A4: Film-based delivery systems, such as fast-dissolving oral films and buccal films, offer rapid disintegration and dissolution in the oral cavity. This allows for pre-gastric absorption of the drug through the rich vasculature of the buccal mucosa, thereby bypassing first-pass metabolism. They are also a convenient dosage form for patients who may have difficulty swallowing tablets, a common issue during a migraine attack.
Troubleshooting Guides
Solid Lipid Nanoparticle (SLN) Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large Particle Size / High Polydispersity Index (PDI) | - Inefficient homogenization/sonication (insufficient energy, time, or power).- Inappropriate lipid or surfactant concentration.- Aggregation of nanoparticles due to low zeta potential. | - Optimize homogenization parameters (increase pressure, number of cycles) or sonication parameters (increase time, power).- Adjust the lipid-to-surfactant ratio; higher surfactant concentration can lead to smaller particles, but excess can cause toxicity.- Ensure the zeta potential is sufficiently high (typically > |±20| mV) for electrostatic stabilization. Consider adding a charged surfactant. |
| Low Drug Entrapment Efficiency (%EE) | - Poor solubility of this compound in the lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Drug expulsion during lipid crystallization. | - Select a lipid in which this compound has higher solubility.- Optimize the preparation method; for instance, in the emulsification-solvent evaporation method, ensure rapid solvent removal to trap the drug within the lipid core.- Use a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug. |
| Instability of SLN Dispersion (Aggregation/Sedimentation) | - Insufficient surface charge (low zeta potential).- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Temperature fluctuations during storage. | - Increase the concentration of the stabilizing surfactant or add a co-surfactant.- Store the SLN dispersion at a controlled, cool temperature (e.g., 4°C) to minimize particle growth and aggregation. |
Oral/Buccal Film Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Brittle or Inflexible Films | - Insufficient plasticizer concentration.- Inappropriate choice of polymer. | - Increase the concentration of the plasticizer (e.g., glycerol, propylene glycol).- Select a polymer with inherent flexibility or use a combination of polymers to achieve the desired mechanical properties. |
| Slow Disintegration Time | - High concentration or high molecular weight of the film-forming polymer.- Inadequate concentration of a superdisintegrant. | - Reduce the concentration of the primary film-forming polymer or use a lower molecular weight grade.- Incorporate or increase the concentration of a superdisintegrant (e.g., croscarmellose sodium). |
| Non-uniform Drug Content | - Inhomogeneous mixing of the drug in the polymer solution before casting.- Drug precipitation during the drying process. | - Ensure the drug is fully dissolved and uniformly dispersed in the casting solution using adequate stirring.- Optimize the solvent system and drying conditions (temperature and rate) to prevent drug crystallization. |
In Vivo Preclinical Study Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing technique (especially for nasal and buccal administration).- Physiological variability among animals.- Issues with blood sampling and processing. | - Standardize the administration procedure; for nasal delivery, ensure consistent volume and placement in the nasal cavity.- Use a sufficient number of animals per group to account for biological variability.- Follow a strict and consistent protocol for blood collection, handling, and storage to prevent drug degradation. |
| Low Brain-to-Blood Ratio in Nasal Delivery Studies | - Formulation is rapidly cleared from the nasal cavity by mucociliary clearance.- The formulation does not effectively facilitate direct nose-to-brain transport. | - Incorporate a mucoadhesive polymer (e.g., chitosan) into the formulation to increase its residence time in the nasal cavity.- Optimize nanoparticle size, as smaller particles are generally thought to favor neuronal uptake. |
| Unexpected Adverse Events in Animals | - Toxicity of the formulation components (e.g., surfactants, organic solvents).- High local concentration of the drug at the site of administration. | - Conduct preliminary toxicity studies of the vehicle and individual excipients.- Reduce the concentration of potentially toxic components.- For nasal and buccal formulations, assess for any signs of local irritation. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Preclinical Studies (Rats)
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution | Oral | 6797.23 ± 842.86 | 7.00 | - | 100 (Reference) | |
| This compound Solution | Intranasal (i.n.) | 16451.53 ± 3792.40 | 7.69 | - | - | |
| This compound SLN Gel | Intranasal (i.n.) | 21465.87 ± 1110.66 | 8.45 | - | - | |
| This compound Buccal Film | Buccal | 128 ± 0.87 | 1.00 | - | - | |
| This compound Oral Solution | Oral | 90 | - | - | 100 (Reference) | |
| This compound Buccal Film | Buccal | 119 | - | - | ~132 |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, dosing, and analytical methods.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
This compound Hydrobromide
-
Solid Lipid (e.g., Glyceryl Monostearate - GMS)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic Solvent (e.g., Methanol, Dichloromethane)
-
Purified Water
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound Hydrobromide and the solid lipid (e.g., 10 mg this compound and 100 mg GMS) in a suitable organic solvent (e.g., 5 mL methanol).
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring using a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization or ultrasonication using a probe sonicator to reduce the droplet size to the nanoscale.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the lipid as solid nanoparticles encapsulating the drug.
-
Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
Preparation of this compound Oral Dispersible Films by Solvent Casting
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
This compound Hydrobromide
-
Film-forming Polymer (e.g., HPMC E5, Polyvinyl Alcohol)
-
Plasticizer (e.g., Glycerol)
-
Surfactant/Solubilizer (e.g., Tween 80)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Polymer Solution Preparation: Dissolve the film-forming polymer in a specified amount of water with continuous stirring until a clear, viscous solution is formed.
-
Drug Solution Preparation: Dissolve the this compound Hydrobromide in a separate container using a suitable solvent like ethanol.
-
Addition of Excipients: Add the plasticizer and surfactant to the polymer solution and mix thoroughly.
-
Combining Solutions: Slowly add the drug solution to the polymer solution under continuous stirring to ensure a homogenous mixture.
-
Casting: Pour the final solution into a petri dish or onto a flat, non-stick surface.
-
Drying: Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
-
Cutting: Carefully peel the dried film and cut it into the desired size for individual doses.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of a novel this compound formulation.
Animals:
-
Male Wistar or Sprague-Dawley rats (weight 200-250 g).
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Grouping: Divide the animals into groups (e.g., control group receiving this compound solution orally, test group receiving the novel formulation).
-
Dosing: Administer the respective formulations to the animals. For oral administration, use oral gavage. For nasal administration, instill a specific volume into the nostrils using a micropipette.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Drug Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Bioavailability pathways of this compound.
Caption: Preclinical workflow for this compound formulations.
References
- 1. The Development of this compound Hydrobromide Immediate Release Buccal Films Using Central Composite Rotatable Design: An In Vivo and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regional distribution of unbound this compound and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Nasal-Brain-Targeting Efficiency of New Developed Mucoadhesive Emulsomes Encapsulating an Anti-Migraine Drug for Effective Treatment of One of the Major Psychiatric Disorders Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Evaluation of Nasal in situ Gel of this compound Hydrobromide | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Preventing degradation of Eletriptan during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Eletriptan during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during my experiments?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control are exposure to acidic and basic (alkaline) conditions, high temperatures, and light.[1][2][3] Forced degradation studies have shown that this compound is unstable in the presence of acid and base hydrolysis, and it is also sensitive to photolytic degradation.[1][3]
Q2: I need to store my this compound stock solution. What are the recommended conditions?
A2: For short-term storage, this compound stock solutions, typically prepared in methanol, should be kept at room temperature and protected from light. For longer-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in sealed containers, away from moisture. Commercial this compound tablets should be stored at room temperature (15°C - 30°C), away from heat, moisture, and direct light.
Q3: Is this compound sensitive to oxidation?
A3: this compound has been observed to be relatively stable under oxidative stress. However, some studies on related compounds or different experimental setups have shown the formation of oxidative degradation products. It is still good practice to minimize exposure to strong oxidizing agents.
Q4: What is the main degradation pathway I should be aware of?
A4: The primary degradation pathways involve hydrolysis of the molecule under acidic and basic conditions. Photodegradation is also a significant pathway. The N-desmethyl metabolite of this compound is its only known active metabolite and can also be considered a potential impurity.
Q5: Can the type of solvent I use affect this compound's stability?
A5: Yes, the solvent can influence stability. Methanol is a commonly used solvent for preparing this compound solutions for analysis. However, for formulations, aqueous solutions can be problematic due to the instability of this compound salts in water, which can lead to significant degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in my chromatogram (HPLC analysis). | Degradation of this compound due to improper sample handling or storage. | Prepare fresh samples and analyze them immediately. Ensure your stock solutions are stored correctly (protected from light, at the appropriate temperature). Review your sample preparation procedure to eliminate exposure to harsh pH or high temperatures. |
| Loss of this compound concentration in my samples over time. | Instability in the chosen solvent or storage conditions. | Confirm the pH of your solution; this compound is more stable in neutral conditions. If using aqueous buffers, prepare them fresh and use them promptly. For storage, aliquot your samples and store them at -20°C or -80°C. |
| Inconsistent results between experimental replicates. | Photodegradation from exposure to ambient or UV light. | Conduct all experimental steps, especially solution preparation and storage, under light-protected conditions (e.g., using amber vials or covering glassware with aluminum foil). |
| Formation of N-Desmethyl this compound impurity. | This is a known active metabolite and potential impurity. | While its formation might be inherent, ensure that your experimental conditions are not accelerating its formation. Use a validated analytical method to quantify its presence. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrobromide in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.
-
Reflux the solution at 80°C for 8 hours.
-
After cooling, neutralize the solution with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Reflux the solution at 80°C for 8 hours.
-
After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Reflux the solution at 75°C for 24 hours.
-
After cooling, dilute with the mobile phase if necessary.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
3. Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., XTerra, 150 mm x 3.9 mm, 5 µm).
-
Mobile Phase: Methanol-water solution of triethylamine (TEA) (pH 6.52, 1%, v/v) in a 30:70 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Detection: Diode-Array Detector (DAD) at 225 nm.
Data Summary
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 75°C - 80°C | 8 - 24 hours | Significant Degradation | |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 80°C | 8 hours | Significant Degradation | |
| Oxidation | 3% - 15% H₂O₂ | Room Temperature | 24 hours | Minimal to no degradation | |
| Thermal (Solution) | Methanol | 75°C | 24 hours | Degradation observed | |
| Photolysis | UV and Visible Light | Room Temperature | Varies | Degradation observed |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Overcoming Eletriptan Insolubility in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of eletriptan in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound varies across different sources and is dependent on the specific form of the compound (free base vs. salt) and the experimental conditions (e.g., temperature, pH). This compound hydrobromide is the commonly used salt form and is generally considered more soluble in water than the free base.[1][2] Some sources describe this compound hydrobromide as "readily soluble in water"[1], while others state it is "very slightly soluble in water"[3] or "sparingly soluble in aqueous buffers"[4]. It is crucial to refer to the specific data sheet for the lot of this compound being used.
Q2: Why is my this compound precipitating when I add it to a physiological buffer like PBS?
A2: Precipitation of this compound in physiological buffers like Phosphate Buffered Saline (PBS) is a common issue. This can occur due to a few reasons:
-
"Salting out" effect: The high concentration of salts in buffers like PBS can decrease the solubility of organic molecules like this compound.
-
pH of the buffer: The pH of the buffer can significantly impact the ionization state and, consequently, the solubility of this compound. This compound's solubility can be pH-dependent.
-
Concentration: The intended final concentration of this compound in the buffer may exceed its solubility limit under those specific conditions.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, organic solvents are recommended. This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol. After dissolving in an organic solvent, the stock solution can then be diluted into the aqueous buffer of choice.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and overcome common this compound solubility issues.
Problem: this compound powder is not dissolving in my aqueous buffer.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Verify the this compound Form | Check if you are using this compound free base or a salt form like this compound hydrobromide. | The hydrobromide salt is generally more water-soluble. |
| 2. pH Adjustment | Measure the pH of your buffer. If possible, try adjusting the pH to a more acidic range (e.g., pH 4-6) to see if solubility improves. | This compound's solubility may increase in more acidic conditions. |
| 3. Utilize a Co-solvent | Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF first. Then, slowly add the stock solution to your aqueous buffer while vortexing. | This method helps to overcome the initial dissolution barrier in aqueous media. |
| 4. Use of Surfactants | Consider the addition of a small amount of a biocompatible surfactant, such as Tween-80, to your buffer. | Surfactants can increase solubility by forming micelles. |
| 5. Consider Cyclodextrins | For specific applications, the use of cyclodextrins can enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes. | This can be a more advanced technique for formulation development. |
Data Presentation
The following table summarizes the reported solubility of this compound and its hydrobromide salt in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous | 2.5 mg/mL at 20°C | |
| This compound Hydrobromide | Aqueous | 4 mg/mL at 20°C | |
| This compound Hydrobromide | Water | Readily soluble | |
| This compound Hydrobromide | Water | Very slightly soluble | |
| This compound Hydrobromide | Distilled Water | 21.4 mg/mL | |
| This compound Hydrobromide | Phosphate Buffer (pH 7.4) | Freely soluble | |
| This compound | Ethanol | ~0.1 mg/mL | |
| This compound | DMSO | ~10 mg/mL | |
| This compound | DMF | ~10 mg/mL | |
| This compound Hydrobromide | DMSO | 2 mg/mL | |
| This compound Hydrobromide | DMSO | 93 mg/mL | |
| This compound | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Note: The conflicting data highlights the importance of empirical testing for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent Method
This protocol is adapted from recommendations for dissolving this compound in aqueous buffers.
-
Weighing: Accurately weigh the desired amount of this compound hydrobromide powder.
-
Initial Dissolution: Dissolve the this compound hydrobromide in a minimal amount of a suitable organic solvent such as DMSO or DMF. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Dilution: While vortexing or stirring the aqueous buffer (e.g., PBS), slowly add the desired volume of the this compound stock solution to achieve the final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution or optimization of the co-solvent concentration. It is recommended not to store the final aqueous solution for more than one day.
Protocol 2: Formulation for In Vivo Studies
This protocol provides a formulation strategy for achieving a clear solution of this compound hydrobromide for in vivo experiments.
-
Prepare a Stock Solution: Prepare a stock solution of this compound hydrobromide in DMSO (e.g., 27.5 mg/mL).
-
Prepare Co-solvent Mixture: In a separate tube, prepare the vehicle by mixing the following components in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Final Formulation: To prepare a 1 mL working solution with a final this compound concentration of 2.75 mg/mL, add 100 µL of the 27.5 mg/mL DMSO stock solution to 900 µL of the co-solvent mixture.
-
Mixing: Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if necessary.
Visualizations
Caption: Workflow for preparing an this compound solution using a co-solvent.
Caption: A logical guide for troubleshooting this compound insolubility issues.
References
Best practices for long-term storage of Eletriptan compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Eletriptan compounds. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound hydrobromide?
A1: For long-term stability, solid this compound hydrobromide should be stored under controlled room temperature and protected from environmental factors. Specific conditions are detailed in the table below.
Q2: How should I store solutions of this compound for short-term and long-term use?
A2: Solutions of this compound have different storage requirements depending on the duration. For short-term use, refrigeration is often sufficient. For long-term storage, freezing is recommended to minimize degradation.
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation under several conditions, including hydrolysis (both acidic and basic), photolysis, and thermal stress.[1][2][3] Oxidation is also a primary route of degradation in aqueous solutions.[4] The compound is relatively stable against oxidative stress from agents like hydrogen peroxide.[1]
Q4: What are the primary degradation products of this compound?
A4: The main active metabolite and a potential impurity is N-Desmethyl this compound. Forced degradation studies have identified several other degradation products under various stress conditions, which can be characterized using LC-MS.
Q5: Are there any specific handling precautions I should take when working with this compound compounds?
A5: Yes, it is important to handle this compound with care. Avoid contact with skin, eyes, and clothing. When handling the solid form, especially if there is a risk of dust formation, use adequate ventilation and personal protective equipment such as gloves and safety glasses.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions of your sample. Ensure it was protected from light, moisture, and stored at the recommended temperature. Compare your storage conditions with the recommended guidelines in Table 1. If degradation is suspected, a forced degradation study can help identify the new peaks.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Prepare a fresh solution with new solvent and re-analyze. Ensure all glassware and equipment are thoroughly cleaned.
-
Problem: I am seeing a decrease in the potency of my this compound standard over time.
-
Possible Cause: Gradual degradation of the compound.
-
Solution: For solutions, consider aliquoting the standard and storing it at -20°C or -80°C to minimize freeze-thaw cycles. For solid compounds, ensure the container is tightly sealed and stored in a desiccator if in a humid environment.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Compounds
| Compound Form | Storage Condition | Temperature Range | Additional Notes |
| Solid (this compound HBr) | Refrigerated | 2°C to 8°C (36°F to 46°F) | Recommended for optimal stability. |
| Controlled Room Temp | 20°C to 25°C (68°F to 77°F) | Excursions permitted to 15°C to 30°C (59°F to 86°F). | |
| Cool, Well-Ventilated | 4°C | Keep container tightly sealed and away from moisture. | |
| Solution | Short-Term (1 month) | -20°C | Sealed storage, away from moisture. |
| Long-Term (6 months) | -80°C | Sealed storage, away from moisture. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability profile of this compound.
1. Acid Hydrolysis:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution with 0.1 M to 1 M HCl to a final concentration of 100 µg/mL.
- Incubate the solution at a specified temperature (e.g., 40°C or 75°C) for a defined period (e.g., 24 hours).
- After incubation, cool the solution to room temperature and neutralize with an equivalent amount of NaOH.
- Analyze the sample using a stability-indicating HPLC method.
2. Base Hydrolysis:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution with 0.1 M to 1 M NaOH to a final concentration of 100 µg/mL.
- Reflux the solution at 80°C for 8 hours.
- After cooling, neutralize the solution with an equivalent amount of HCl.
- Analyze the sample using a stability-indicating HPLC method.
3. Oxidative Degradation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution with 3% to 15% (v/v) hydrogen peroxide to a final concentration of 100 µg/mL.
- Keep the solution at room temperature for 24 hours, protected from light.
- Analyze the sample using a stability-indicating HPLC method.
4. Photolytic Degradation:
- Prepare a 100 µg/mL solution of this compound in methanol.
- Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines for a specified duration.
- Analyze the sample using a stability-indicating HPLC method.
5. Thermal Degradation:
- Solid State: Place the solid this compound compound in an oven at a specified temperature (e.g., 75°C) for a defined period.
- Solution State: Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol) and reflux at a specified temperature (e.g., 75°C) for 24 hours.
- Analyze the samples using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: C18 column (e.g., XTerra, 150 mm x 3.9 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with triethylamine, pH 6.52). A common ratio is 30:70 (v/v) methanol to aqueous buffer.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detection at 225 nm using a Diode Array Detector (DAD).
-
Injection Volume: 20 µL.
Visualizations
Caption: Simplified degradation pathway of this compound under various stress conditions.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Study of forced degradation behavior of this compound hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. HK1029282B - Pharmaceutical compositions containing this compound hemisulphate and caffeine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Eletriptan and Zolmitriptan: In Vitro Receptor Binding Affinities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro receptor binding affinities of the anti-migraine drugs eletriptan and zolmitriptan. The information is supported by experimental data to delineate the pharmacological profiles of these two commonly prescribed triptans.
This compound and zolmitriptan are selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonists, primarily targeting the 5-HT1B and 5-HT1D receptor subtypes. Their therapeutic efficacy in the acute treatment of migraine is attributed to the constriction of cranial blood vessels and the inhibition of neuropeptide release in the trigeminal nervous system. While both drugs share a common mechanism of action, their distinct molecular structures lead to differences in their binding affinities for various 5-HT receptor subtypes, which may influence their overall pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and zolmitriptan for a range of human 5-HT receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | This compound (Ki, nM) | Zolmitriptan (Ki, nM) |
| 5-HT1A | Modest Affinity | 359 |
| 5-HT1B | 3.14[1] | 4.79 |
| 5-HT1D | 0.92[1] | 0.69 |
| 5-HT1E | Modest Affinity | 66.1 |
| 5-HT1F | High Affinity | 10.0 |
| 5-HT2A | Low Affinity | >10,000 |
| 5-HT2B | Modest Affinity | Low Affinity |
| 5-HT7 | Modest Affinity | 525 |
Note: Some affinity values are reported as pIC50 or pKi and have been converted to Ki for uniformity. "Modest Affinity" and "High Affinity" are used where specific Ki values were not available in the cited literature but the affinity was characterized relative to other receptors.[2]
Experimental Methodologies
The binding affinity data presented in this guide were predominantly generated using in vitro radioligand displacement binding assays. These experiments are fundamental in molecular pharmacology for characterizing the interaction between a ligand and its receptor.
Key Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or zolmitriptan) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HeLa, CHO-K1) stably expressing the human 5-HT receptor subtype of interest.[2][3]
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]this compound, [3H]5-HT).
-
Test Compounds: this compound and zolmitriptan at varying concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other reagents to maintain physiological pH and receptor integrity.
-
Filtration Apparatus: A system to separate receptor-bound radioligand from unbound radioligand (e.g., glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the filter-trapped, receptor-bound radioligand.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to isolate the cell membranes, which are then suspended in the assay buffer.
-
Incubation: The receptor-containing membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed for a specific duration and at a controlled temperature to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the 5-HT receptor binding profile of this compound and kinetics of [3H]this compound binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of rizatriptan and Eletriptan in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of rizatriptan and eletriptan, two selective serotonin 5-HT1B/1D receptor agonists used in the treatment of migraine. The following sections present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying pharmacology to aid in research and development.
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Both rizatriptan and this compound exert their therapeutic effects by acting as agonists at 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through two primary mechanisms: the vasoconstriction of dilated intracranial blood vessels and the inhibition of neurogenic inflammation. The latter is achieved by suppressing the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[1][2]
The signaling pathway initiated by the binding of these triptans to their receptors involves the coupling to Gi/o proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in the modulation of cellular function to produce the anti-migraine effects.
Comparative In Vitro Efficacy
The potency of rizatriptan and this compound at the human 5-HT1B and 5-HT1D receptors has been evaluated in functional assays. The following table summarizes the pEC50 values, which represent the negative logarithm of the molar concentration of the drug that produces 50% of the maximum response. Higher pEC50 values indicate greater potency.
| Compound | 5-HT1B Receptor (pEC50) | 5-HT1D Receptor (pEC50) |
| Rizatriptan | 7.08 | 8.11 |
| This compound | 8.00 | 9.04 |
| Data sourced from Rubio-Beltrán et al., 2018. |
Comparative In Vivo Efficacy
A key preclinical model for evaluating anti-migraine drugs is the inhibition of neurogenic plasma protein extravasation in the dura mater of rodents. This model mimics the neurogenic inflammation component of migraine. While no single study directly compares the in vivo potency of rizatriptan and this compound, data from separate studies demonstrate that both compounds are effective in this model.
| Drug | Animal Model | Effect |
| Rizatriptan | Rat | Significantly inhibited dural plasma protein extravasation induced by electrical stimulation of the trigeminal ganglion.[3] |
| This compound | Rat | Dose-dependently inhibits plasma protein extravasation in the dura mater induced by electrical stimulation of the trigeminal ganglion.[4] |
It is important to note that a direct comparison of potency (e.g., ED50 values) cannot be made from this data as the studies were conducted independently.
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This protocol outlines a general procedure for determining the functional potency of 5-HT1B/1D receptor agonists by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the recombinant human receptors.
-
Cell Culture:
-
HEK293 cells (or other suitable host cells) stably transfected with the human 5-HT1B or 5-HT1D receptor are cultured in appropriate media supplemented with antibiotics and serum.
-
Cells are grown to 80-90% confluency before the assay.
-
-
Assay Procedure:
-
Cells are harvested and resuspended in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
A cell suspension is added to each well of a 96-well plate.
-
Serial dilutions of the test compounds (rizatriptan, this compound) are prepared and added to the wells.
-
Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except the basal control) at a final concentration that elicits a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The concentration-response curves for the inhibition of forskolin-stimulated cAMP levels are plotted.
-
The EC50 values are calculated using non-linear regression analysis, and these are then converted to pEC50 values.
-
In Vivo Model: Neurogenic Dural Plasma Protein Extravasation in Rats
This protocol describes a common in vivo model to assess the ability of compounds to inhibit neurogenic inflammation in the dura mater.
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-350 g) are anesthetized (e.g., with sodium pentobarbital).
-
The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The trachea may be cannulated to ensure a clear airway.
-
The animal is placed in a stereotaxic frame.
-
-
Surgical Procedure:
-
A craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
A stimulating electrode is positioned over the trigeminal ganglion.
-
-
Induction and Measurement of Extravasation:
-
A fluorescent dye (e.g., Evans blue, which binds to albumin) or a radiolabeled protein (e.g., 125I-BSA) is injected intravenously.
-
The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms pulses for 5 minutes) to induce neurogenic inflammation.
-
Test compounds (rizatriptan or this compound) or vehicle are administered intravenously at various doses prior to the stimulation.
-
-
Quantification of Extravasation:
-
After a set circulation time post-stimulation, the animal is euthanized and perfused with saline to remove intravascular tracer.
-
The dura mater is carefully removed, and the amount of extravasated tracer is quantified. For Evans blue, this involves extracting the dye and measuring its absorbance. For radiolabeled tracers, gamma counting is used.
-
The inhibition of plasma protein extravasation by the test compound is calculated relative to the vehicle-treated control group.
-
Summary
References
A Head-to-Head Showdown in Preclinical Migraine Models: Eletriptan vs. Lasmiditan
In the landscape of acute migraine therapeutics, two prominent players, eletriptan and lasmiditan, offer distinct mechanisms of action. This compound, a second-generation triptan, primarily exerts its effects through vasoconstriction via serotonin 5-HT1B/1D receptor agonism. In contrast, lasmiditan, a first-in-class "ditan," selectively targets the 5-HT1F receptor, aiming to quell the migraine storm without inducing vasoconstriction. This comparison guide delves into the preclinical animal data that underpins our understanding of these two agents, providing a head-to-head analysis of their performance in established migraine models.
Mechanism of Action: A Tale of Two Receptors
This compound's therapeutic efficacy is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[1] Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to vasoconstriction, a key element in alleviating migraine pain.[1] Simultaneously, agonism at 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP).[1] this compound is also known to have a moderate affinity for the 5-HT1F receptor. Due to its lipophilic nature, this compound can cross the blood-brain barrier, suggesting potential for both peripheral and central sites of action.[2]
Lasmiditan, on the other hand, is a highly selective 5-HT1F receptor agonist.[3] This receptor is predominantly expressed on trigeminal ganglion neurons, both on the cell bodies and nerve terminals. By activating these receptors, lasmiditan is thought to inhibit the release of CGRP and other neurotransmitters, thereby blocking pain signaling pathways. Crucially, the 5-HT1F receptor is not associated with vasoconstriction, a key differentiator from the triptan class of drugs. Lasmiditan's lipophilicity allows it to penetrate the central nervous system, suggesting it may act on both peripheral and central trigeminal neurons.
Comparative Efficacy in Animal Models of Migraine
Direct head-to-head preclinical studies comparing this compound and lasmiditan are scarce. However, by examining their effects in similar animal models, often with sumatriptan as a common comparator, a comparative picture of their efficacy emerges. The primary endpoints in these studies often include the inhibition of CGRP release, reduction of neuronal activation markers (like c-fos), and prevention of neurogenic dural plasma protein extravasation and vasodilation.
Inhibition of CGRP Release
The release of CGRP is a critical event in the pathophysiology of migraine. Preclinical studies have demonstrated the ability of both this compound and lasmiditan to modulate CGRP.
In a rat model of experimental migraine induced by electrical stimulation of the trigeminal ganglion, treatment with this compound has been shown to decrease the number of small nerve cells in the trigeminal ganglion exhibiting a compact CGRP immunoreaction to about a quarter of the original value.
In ex vivo studies on isolated mouse dura mater, trigeminal ganglion, and trigeminal nucleus caudalis, lasmiditan has been shown to inhibit potassium chloride (KCl)-induced CGRP release in a manner comparable to sumatriptan.
| Drug | Animal Model | Tissue | Stimulus | Effect on CGRP | Reference |
| This compound | Rat (Trigeminal Ganglion Stimulation) | Trigeminal Ganglion | Electrical Stimulation | Decreased number of CGRP-immunoreactive neurons | |
| Lasmiditan | Mouse (ex vivo) | Dura Mater | KCl | Inhibition of CGRP release | |
| Lasmiditan | Mouse (ex vivo) | Trigeminal Ganglion | KCl | Inhibition of CGRP release | |
| Lasmiditan | Mouse (ex vivo) | Trigeminal Nucleus Caudalis | KCl | Inhibition of CGRP release |
Central Neuronal Sensitization: c-fos Expression
Central sensitization, a state of neuronal hyperexcitability within the trigeminal nucleus caudalis (TNC), is thought to contribute to the persistence and severity of migraine pain. The expression of the immediate early gene c-fos is a widely used marker for neuronal activation.
In a rat model where the trigeminal ganglion was electrically stimulated, this compound markedly reduced the number of c-fos protein-expressing nerve cells in the trigeminal complex (nucleus caudalis trigemini and upper cervical spinal cord). Notably, in the same study, sumatriptan did not show this effect, suggesting a more pronounced central action for the more lipophilic this compound.
Similarly, orally administered lasmiditan has been shown to block the expression of c-fos in the TNC in response to electrical stimulation of the trigeminal ganglion in anesthetized rats.
| Drug | Animal Model | Brain Region | Stimulus | Effect on c-fos Expression | Reference |
| This compound | Rat (Trigeminal Ganglion Stimulation) | Trigeminal Nucleus Caudalis | Electrical Stimulation | Marked reduction | |
| Lasmiditan | Rat (Trigeminal Ganglion Stimulation) | Trigeminal Nucleus Caudalis | Electrical Stimulation | Blocked expression |
Neurogenic Dural Vasodilation and Plasma Protein Extravasation
Neurogenic inflammation, characterized by vasodilation and plasma protein extravasation in the dura mater, is another key feature of migraine pathophysiology.
This compound has been shown to inhibit trigeminal nerve-mediated inflammation in the rat dura mater with potency and efficacy equal to that of sumatriptan.
In a rat closed-cranial window model, intravenous lasmiditan significantly attenuated the vasodilatory responses to endogenous CGRP release induced by electrical stimulation or capsaicin. This effect was observed at lower doses for lasmiditan compared to sumatriptan. Orally administered lasmiditan also inhibited dural plasma protein extravasation in a dose-dependent manner in rats following electrical stimulation of the trigeminal ganglion.
| Drug | Animal Model | Endpoint | Effect | Reference |
| This compound | Rat | Dural Inflammation | Inhibition (potency and efficacy equal to sumatriptan) | |
| Lasmiditan | Rat (Closed-Cranial Window) | Neurogenic Dural Vasodilation | Attenuation (at lower doses than sumatriptan) | |
| Lasmiditan | Rat (Trigeminal Ganglion Stimulation) | Dural Plasma Protein Extravasation | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these drugs, the following diagrams are provided.
This compound's dual mechanism of action.
Lasmiditan's selective signaling pathway.
A generalized experimental workflow.
Detailed Experimental Protocols
Trigeminal Ganglion Stimulation Model for c-fos and CGRP Expression (Rat)
This model is utilized to assess the central and peripheral effects of anti-migraine compounds.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. The animals are placed in a stereotaxic frame.
-
Trigeminal Ganglion Stimulation: A bipolar stimulating electrode is lowered into the trigeminal ganglion. Electrical stimulation is applied (e.g., 5 Hz, 5 ms, 1.0 mA for 5 minutes).
-
Drug Administration: this compound, lasmiditan, or vehicle is administered intravenously or orally at specified times before or after the stimulation.
-
Tissue Collection and Processing: Two hours after stimulation, animals are perfused, and the brainstem and trigeminal ganglia are removed. Tissues are processed for immunohistochemistry.
-
Immunohistochemistry: Sections of the trigeminal nucleus caudalis and trigeminal ganglion are stained for c-fos and CGRP, respectively.
-
Quantification: The number of c-fos positive cells in the TNC and the intensity of CGRP immunoreactivity in the trigeminal ganglion are quantified using microscopy and image analysis software.
Ex Vivo CGRP Release from Trigeminal Tissues (Mouse)
This protocol allows for the direct measurement of CGRP release from isolated tissues of the trigeminovascular system.
-
Tissue Dissection: Male C57BL/6J mice are euthanized, and the dura mater, trigeminal ganglia, and trigeminal nucleus caudalis are dissected in artificial cerebrospinal fluid (aCSF).
-
Incubation and Stimulation: Tissues are incubated in aCSF. To stimulate CGRP release, the tissues are exposed to a high concentration of potassium chloride (e.g., 60 mM KCl) for a set period.
-
Drug Treatment: Tissues are pre-incubated with various concentrations of lasmiditan, sumatriptan (as a comparator), or vehicle before KCl stimulation.
-
Sample Collection: The incubation medium is collected after the stimulation period.
-
CGRP Measurement: The concentration of CGRP in the collected medium is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of CGRP released is normalized to the total protein content of the tissue and expressed as a percentage of the control (vehicle-treated) group.
In Vivo Dural Vasodilation and Plasma Protein Extravasation (Rat)
This model assesses the impact of drugs on neurogenic inflammation in the dura mater.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and a closed cranial window is prepared to visualize the dural circulation using intravital microscopy.
-
Induction of Vasodilation/Extravasation: Neurogenic inflammation is induced by electrical stimulation of the trigeminal ganglion or by intravenous administration of capsaicin.
-
Drug Administration: this compound, lasmiditan, or vehicle is administered intravenously prior to the inflammatory stimulus.
-
Measurement of Vasodilation: The diameter of dural blood vessels is measured before and after stimulation using a digital imaging system.
-
Measurement of Plasma Protein Extravasation: A fluorescent tracer (e.g., Evans blue dye or fluorescently labeled albumin) is injected intravenously. The amount of extravasated tracer in the dura mater is quantified after the experiment.
-
Data Analysis: Changes in vessel diameter and the amount of extravasated tracer are compared between drug-treated and vehicle-treated groups.
Conclusion
The preclinical data from animal models of migraine provide a solid foundation for understanding the distinct and overlapping mechanisms of this compound and lasmiditan. This compound's dual action of vasoconstriction and inhibition of CGRP release at the periphery and potentially centrally, contrasts with lasmiditan's selective, non-vasoconstrictive inhibition of neuronal activity and CGRP release in both the peripheral and central nervous systems. While direct comparative studies are lacking, the available evidence suggests that both compounds are effective in key preclinical models of migraine. Lasmiditan's ability to inhibit neurogenic dural vasodilation at lower doses than sumatriptan, and this compound's pronounced effect on central c-fos expression, highlight their individual strengths. These preclinical findings have paved the way for their clinical development and provide a rationale for their use in the acute treatment of migraine, offering different therapeutic strategies for a diverse patient population.
References
- 1. Dural vasodilation causes a sensitization of rat caudal trigeminal neurones in vivo that is blocked by a 5-HT1B/1D agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasmiditan inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Eletriptan vs. Ubrogepant in Preclinical Migraine Models
A Comparative Guide for Neuropharmacology and Drug Development Professionals
In the rapidly evolving landscape of migraine therapeutics, two distinct mechanisms of action have come to dominate acute treatment strategies: serotonin (5-HT) receptor agonism and calcitonin gene-related peptide (CGRP) receptor antagonism. This guide provides a detailed in vivo comparison of two leading molecules representing these classes: Eletriptan, a potent 5-HT(1B/1D) receptor agonist, and Ubrogepant, a first-in-class oral CGRP receptor antagonist (gepant). By examining key preclinical data, this document aims to offer researchers and drug developers a clear, objective comparison of their in vivo effects, experimental validation, and underlying signaling pathways.
Mechanistic Overview: Two Distinct Approaches to Migraine Interruption
This compound and Ubrogepant interrupt migraine-associated signaling through fundamentally different pathways. This compound acts as an agonist at serotonin 5-HT(1B) and 5-HT(1D) receptors, leading to a dual effect: vasoconstriction of dilated cranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[1][2] In contrast, Ubrogepant is a competitive antagonist that directly blocks the CGRP receptor, preventing the potent vasodilatory and pain-sensitizing effects of CGRP, a key neuropeptide in migraine pathophysiology.[3]
Signaling Pathway of this compound (5-HT(1B/1D) Agonist)
References
- 1. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Preclinical Guide to Second-Generation Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of second-generation triptans, a class of drugs primarily used for the acute treatment of migraine. The information presented herein is based on available preclinical experimental data and is intended to serve as a resource for researchers and professionals in the field of drug development.
Second-generation triptans, including almotriptan, eletriptan, frovatriptan, naratriptan, rizatriptan, and zolmitriptan, were developed to improve upon the pharmacokinetic and pharmacodynamic properties of the first-generation triptan, sumatriptan. These agents are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine. Their therapeutic effects are believed to stem from three primary mechanisms: vasoconstriction of dilated intracranial blood vessels, inhibition of neuropeptide release from trigeminal nerve endings, and attenuation of pain signal transmission within the trigeminal nucleus caudalis.
This guide summarizes key preclinical data, including receptor binding affinities and pharmacokinetic profiles in various animal models. Detailed methodologies for pivotal preclinical experiments are also provided to aid in the interpretation and replication of these studies.
Pharmacodynamic Properties: Receptor Binding Affinity
The affinity of second-generation triptans for 5-HT1B and 5-HT1D receptors is a critical determinant of their potency. The following table summarizes the reported binding affinities (pKi) of these compounds for human recombinant receptors.
| Compound | 5-HT1B Affinity (pKi) | 5-HT1D Affinity (pKi) |
| Sumatriptan | 7.0 - 7.7 | 7.3 - 8.1 |
| Almotriptan | ~7.5 | ~7.9 |
| This compound | 8.0 - 9.0 | 7.7 - 8.2 |
| Frovatriptan | 8.2 | 7.7 |
| Naratriptan | 8.7 | 8.3[1] |
| Rizatriptan | ~8.2 | ~8.6 |
| Zolmitriptan | ~8.4 | ~9.0 |
Note: Data is compiled from various sources and experimental conditions may differ.
Preclinical Pharmacokinetic Profiles
The pharmacokinetic properties of triptans, such as bioavailability and half-life, influence their onset and duration of action. The following tables present a comparative summary of key pharmacokinetic parameters in common preclinical animal models.
Oral Bioavailability (%)
| Compound | Rat | Dog | Monkey |
| Sumatriptan | 37[2][3] | 58[2][3] | - |
| Almotriptan | 18.7 - 69.1 | 79.6 - 100 | - |
| This compound | - | - | - |
| Frovatriptan | - | - | - |
| Naratriptan | 71 | 95 | - |
| Rizatriptan | ~52 | ~90 | - |
| Zolmitriptan | ~50 | ~70 | - |
Elimination Half-life (hours)
| Compound | Rat | Dog |
| Sumatriptan | ~1 | ~2 |
| Almotriptan | 0.7 - 1.2 | 2.2 - 3 |
| This compound | ~2.5 | ~3.5 |
| Frovatriptan | ~25 | ~25 |
| Naratriptan | ~3 | ~5 |
| Rizatriptan | ~1 | ~2 |
| Zolmitriptan | ~2 | ~3 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This assay determines the affinity of a test compound for the 5-HT1B and 5-HT1D receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Neurogenic Dural Plasma Protein Extravasation Model
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
1. Animal Preparation:
-
Anesthetized rats or guinea pigs are used.
-
The femoral vein is cannulated for intravenous administration of substances.
2. Induction of Extravasation:
-
The trigeminal ganglion is electrically stimulated, or a substance like capsaicin is administered to induce the release of neuropeptides.
-
This leads to increased vascular permeability and extravasation of plasma proteins in the dura mater.
3. Measurement of Extravasation:
-
A dye that binds to plasma proteins (e.g., Evans blue) is injected intravenously.
-
After a set period, the animal is euthanized, and the dura mater is removed.
-
The amount of dye in the dura is quantified spectrophotometrically, which correlates with the extent of plasma protein extravasation.
4. Drug Efficacy Assessment:
-
The test compound is administered prior to the induction of extravasation.
-
The reduction in dye accumulation in the dura mater in treated animals compared to control animals indicates the inhibitory effect of the compound.
Dural Plasma Protein Extravasation Model Workflow
Signaling Pathway of Triptans
Second-generation triptans exert their therapeutic effects by agonizing 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors.
-
5-HT1B Receptor Activation: Located on the smooth muscle cells of cranial blood vessels, activation of these receptors leads to vasoconstriction of the dilated arteries, which is thought to alleviate the throbbing pain of a migraine.
-
5-HT1D Receptor Activation: These receptors are found on the presynaptic terminals of trigeminal nerves. Their activation inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A. This reduces neurogenic inflammation in the dura mater. Furthermore, activation of 5-HT1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, is believed to inhibit the transmission of pain signals to higher brain centers.
Mechanism of Action of Second-Generation Triptans
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for the Accurate Quantification of Eletriptan
This guide presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Eletriptan. The information is intended for researchers, scientists, and drug development professionals, providing objective performance data and supporting experimental methodologies to aid in the selection of the most suitable analytical technique.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analytical task, such as required sensitivity, sample matrix complexity, and throughput needs. LC-MS/MS generally offers significantly higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations in complex matrices like plasma are expected. HPLC-UV is a robust and cost-effective technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are higher.
Below is a summary of the performance characteristics for each method based on published validation data.
Table 1: Performance Characteristics of HPLC-UV for this compound Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 30 - 100 µg/mL[1] |
| Accuracy (% Recovery) | 99.04 - 101.99%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.8 µg/mL[1] |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Accuracy | 96.8 - 103% |
| Intra-day Precision (% RSD) | 1.4 - 9.2% |
| Inter-day Precision (% RSD) | 4.4 - 5.5% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for both HPLC-UV and LC-MS/MS techniques for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in pharmaceutical dosage forms.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Stationary Phase: Phenomenex Chromosil C18 column (250 x 4.6mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile, Triethylamine (TEA), and Tetrahydrofuran (THF) in the ratio of 50:25:25 (v/v/v). The pH is adjusted to 6.3 with 1% orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 228 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A known weight of powdered tablets equivalent to 10 mg of this compound is dissolved in the mobile phase to achieve a final concentration within the linear range (e.g., 60 µg/mL). The solution is sonicated and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive quantification of this compound in human plasma.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Stationary Phase: Ascentis Express C18 column (50 × 4.6 mm, 2.7 μm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol in a ratio of 40:60 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Transitions: this compound is monitored using the precursor-to-product ion transition of m/z 383.2→84.3. An internal standard, such as Naratriptan (m/z 336.2→97.8), is recommended.
-
Sample Preparation: this compound and the internal standard are extracted from plasma using liquid-liquid extraction.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS, for the quantification of this compound.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
References
A Comparative Analysis of Eletriptan and Sumatriptan on Cerebral Artery Vasoconstriction
A detailed examination of two prominent migraine therapies, eletriptan and sumatriptan, reveals distinct differences in their vasoconstrictive effects on cerebral arteries. While both drugs are effective in treating acute migraine, their potency and selectivity against cranial blood vessels vary, a critical consideration for both therapeutic efficacy and potential cardiovascular risk.
This guide provides a comprehensive comparison of the vasoconstrictor effects of this compound and sumatriptan on cerebral arteries, drawing upon key experimental data. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the pharmacological profiles of these two widely used triptans.
Mechanism of Action: A Shared Pathway
This compound and sumatriptan are members of the triptan class of drugs, which act as selective agonists for serotonin 5-HT1B and 5-HT1D receptors.[1][2] The therapeutic benefit of these drugs in migraine is primarily attributed to their ability to induce vasoconstriction of dilated cranial blood vessels, thereby alleviating migraine pain.[1][3] The activation of 5-HT1B receptors on the smooth muscle cells of these vessels is the key mechanism driving this vasoconstriction.[3] Additionally, agonism at 5-HT1D receptors located on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, further contributing to pain relief.
Quantitative Comparison of Vasoconstrictor Potency
Experimental studies on isolated human blood vessels provide crucial quantitative data on the vasoconstrictor potency and efficacy of this compound and sumatriptan. The following table summarizes key parameters from a study comparing their effects on the human middle meningeal artery, a key vessel implicated in migraine pathophysiology, and the coronary artery, which is relevant for assessing cardiovascular safety.
| Drug | Vessel | pEC50 (Potency) | Emax (% of K+ response) |
| This compound | Middle Meningeal Artery | 7.3 ± 0.1 | 113 ± 11 |
| Sumatriptan | Middle Meningeal Artery | 7.3 ± 0.1 | 102 ± 8 |
| This compound | Coronary Artery | 5.4 ± 0.1 | 80 ± 9 |
| Sumatriptan | Coronary Artery | 5.9 ± 0.1 | 83 ± 12 |
Data sourced from a study on human isolated blood vessels. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Emax represents the maximum contractile response elicited by the drug.
Notably, both this compound and sumatriptan demonstrated similar high potency in contracting the middle meningeal artery. However, a significant difference in potency was observed in the coronary artery, with this compound being less potent than sumatriptan. This suggests a greater selectivity of this compound for the cranial vasculature over the coronary circulation, which could translate to a more favorable cardiovascular safety profile. The efficacy (Emax) of both drugs was found to be similar within each tissue type.
Experimental Protocols
The quantitative data presented above were obtained through rigorous in vitro pharmacology studies. The general experimental protocol for assessing the vasoconstrictor effects of these compounds on isolated human arteries is as follows:
1. Tissue Procurement and Preparation:
-
Human middle meningeal arteries were obtained from patients undergoing craniotomy.
-
Human coronary arteries were procured from organ donors.
-
The isolated arteries were dissected into ring segments approximately 3-5 mm in length and suspended in organ baths.
2. Experimental Apparatus and Conditions:
-
The organ baths contained a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
The arterial rings were connected to isometric force transducers to record changes in tension (contraction or relaxation).
3. Experimental Procedure:
-
The arterial rings were allowed to equilibrate under a resting tension for a specific period.
-
The viability of the smooth muscle was confirmed by inducing a contraction with a depolarizing agent, typically potassium chloride (K+).
-
Cumulative concentration-response curves were then constructed for this compound and sumatriptan by adding increasing concentrations of the drugs to the organ baths in a stepwise manner.
-
The resulting contractile responses were measured and recorded.
4. Data Analysis:
-
The contractile responses were expressed as a percentage of the maximum contraction induced by K+.
-
The potency (pEC50) and efficacy (Emax) of each drug were calculated from the concentration-response curves using appropriate pharmacological software.
References
A comparative analysis of the side-effect profiles of Eletriptan and other triptans in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical side-effect profiles of eletriptan and other commonly used triptans. The information is compiled from various preclinical studies to assist researchers in understanding the nuanced differences within this class of migraine therapies.
Triptans, selective 5-HT1B/1D receptor agonists, are a cornerstone in the acute treatment of migraine. Their primary therapeutic action involves cranial vasoconstriction and inhibition of neuropeptide release. However, their activity is not confined to the cranial vasculature, leading to a range of side effects. This analysis focuses on the comparative preclinical data available for this compound versus other triptans, with a particular emphasis on cardiovascular, central nervous system (CNS), and gastrointestinal (GI) effects.
Cardiovascular Side Effects: A Focus on Vasoconstriction
The most well-characterized side effect of triptans is their potential for vasoconstriction, not only in the cranial arteries but also in coronary and peripheral vessels. Preclinical models have been pivotal in elucidating the comparative vascular effects of these drugs.
Comparative Vasoconstrictor Potency in Isolated Arteries
Isolated tissue bath assays are a standard preclinical method to determine the contractile response of blood vessels to pharmacological agents. The following table summarizes the potency (pEC50) and maximum contractile effect (Emax) of this compound and sumatriptan on human isolated middle meningeal, coronary, and saphenous arteries.
| Triptan | Tissue | pEC50 (Potency) | Emax (% of KCl contraction) |
| This compound | Middle Meningeal Artery | 7.3 ± 0.1 | 100 ± 10 |
| Coronary Artery | 5.4 ± 0.1 | 80 ± 5 | |
| Saphenous Vein | 5.2 ± 0.1 | 95 ± 8 | |
| Sumatriptan | Middle Meningeal Artery | 7.2 ± 0.1 | 105 ± 12 |
| Coronary Artery | 5.9 ± 0.1 | 85 ± 6 | |
| Saphenous Vein | 5.6 ± 0.1 | 100 ± 9 |
Data presented as mean ± SEM. A higher pEC50 value indicates greater potency.
These data indicate that while both this compound and sumatriptan are potent constrictors of the targeted middle meningeal artery, this compound exhibits lower potency in the coronary artery compared to sumatriptan, suggesting a potentially more favorable cardiovascular safety profile in preclinical models.
Central Nervous System Side Effects: The Role of Blood-Brain Barrier Penetration
CNS side effects of triptans, such as dizziness, somnolence, and fatigue, are thought to be related to their ability to cross the blood-brain barrier (BBB). Lipophilicity and the presence of active metabolites are key determinants of a triptan's CNS penetration.
Comparative Blood-Brain Barrier Penetration in Rats
Preclinical studies in rats have quantified the unbound drug concentration ratio between brain and plasma (Kp,uu), providing a measure of BBB penetration.
| Triptan | Kp,uu (Whole Brain) | Primary Metabolism | Active Metabolites |
| This compound | 0.058 | CYP3A4 | Yes (N-desmethyl) |
| Sumatriptan | 0.045 | MAO-A | No |
| Rizatriptan | Higher than sumatriptan | MAO-A | Yes (N-desmethyl) |
| Zolmitriptan | Higher than sumatriptan | CYP1A2, MAO-A | Yes (N-desmethyl) |
| Naratriptan | Lower than sumatriptan | Various CYPs | No |
| Almotriptan | Lower than sumatriptan | MAO-A, CYP3A4/2D6 | No |
| Frovatriptan | Low | CYP1A2 | No |
A higher Kp,uu value indicates greater BBB penetration.
This compound, along with rizatriptan and zolmitriptan, demonstrates a higher propensity to cross the BBB compared to sumatriptan, naratriptan, and almotriptan. This is consistent with clinical observations where this compound, rizatriptan, and zolmitriptan are associated with a higher incidence of CNS side effects[1][2]. The presence of active metabolites for these triptans may also contribute to their central effects.
Gastrointestinal Side Effects: An Emerging Area of Preclinical Investigation
Gastrointestinal side effects, such as nausea and delayed gastric emptying, are reported with triptan use. Preclinical investigation into these effects is less extensive compared to cardiovascular and CNS effects.
Effects on Gastric Emptying
Experimental Protocols
Isolated Tissue Bath Assay for Vasoconstriction
-
Tissue Preparation: Human arteries (e.g., middle meningeal, coronary) are obtained from organ donors or surgical resections and placed in cold, oxygenated Krebs-Henseleit solution. The arteries are cleaned of connective tissue and cut into rings (2-3 mm in length).
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentrations of the triptan being tested are added to the bath. The resulting isometric contractions are recorded using a force transducer.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by KCl. Potency (pEC50) and maximum effect (Emax) are calculated by fitting the concentration-response data to a sigmoidal curve.
Animal Model of Migraine-Related Allodynia
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Allodynia: A sterile inflammatory soup (containing histamine, serotonin, bradykinin, and prostaglandin E2) is applied to the dura mater through a surgically created cranial window.
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the withdrawal threshold of the periorbital region or hind paw to stimulation with von Frey filaments at baseline and at various time points after the application of the inflammatory soup.
-
Drug Administration: Triptans or vehicle are administered (e.g., intravenously or subcutaneously) before or after the induction of allodynia.
-
Data Analysis: The withdrawal thresholds are compared between treatment groups to determine the efficacy of the triptan in preventing or reversing allodynia.
Signaling Pathways and Experimental Workflows
Triptan-Induced Vasoconstriction Signaling Pathway
References
- 1. Triptans and CNS Side-Effects - preview & related info | Mendeley [mendeley.com]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric motor effects of triptans: open questions and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Triptans and gastric accommodation: pharmacological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eletriptan: A Guide for Professionals
Essential Safety and Logistical Information for the Disposal of Eletriptan
The proper disposal of this compound, an active pharmaceutical ingredient (API), is crucial to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound hydrobromide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound powder or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
Environmental Impact and Considerations
This compound's active ingredient is expected to persist in water or migrate through soil to groundwater.[1][2] Harmful effects on sensitive aquatic organisms could occur, making it imperative to prevent its release into the environment.[1][2] Therefore, flushing this compound down the toilet or drain is not recommended.[3]
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the quantity and the setting (i.e., laboratory/manufacturing vs. household).
For Laboratory and Manufacturing Facilities (Bulk Quantities)
-
Segregation and Collection :
-
Collect all this compound waste, including expired tablets, unused API, and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Recommended Disposal Method :
-
Incineration : The recommended method for the disposal of this compound is incineration at a licensed and permitted hazardous waste incineration facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Packaging and Labeling for Off-Site Disposal :
-
Place the sealed waste container in a secondary container that is compatible with the chemical.
-
Label the outer container clearly with "this compound Waste" or "Pharmaceutical Waste for Incineration," and include any other information required by your institution's environmental health and safety (EHS) department and local regulations.
-
Follow all Department of Transportation (DOT) regulations for the transport of chemical waste.
-
-
Documentation :
-
Maintain a detailed log of the waste generated, including the quantity, date of generation, and date of disposal.
-
Retain all documentation from the licensed waste disposal vendor, such as waste manifests.
-
For Unused Personal Prescriptions (Small Quantities)
-
Drug Take-Back Programs :
-
The most environmentally friendly and safest way to dispose of unused this compound is through a drug take-back program. The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take Back Days and maintains a network of permanent collection sites in pharmacies and hospitals.
-
-
At-Home Disposal (if a take-back program is unavailable) :
-
If no take-back program is accessible, you can dispose of this compound in your household trash by following these steps from the CDC and FDA:
-
Remove from Original Container : Take the tablets out of their original packaging.
-
Mix with Undesirable Substance : Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Contain and Seal : Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent the drug from leaking or breaking out of a garbage bag.
-
Dispose in Trash : Throw the sealed container in your household trash.
-
Remove Personal Information : Scratch out all personal information on the prescription label of the empty bottle to make it unreadable before recycling or discarding it.
-
-
Data Presentation
| Disposal Method | Recommended For | Key Considerations |
| Licensed Incineration | Laboratory & Manufacturing (Bulk Quantities) | Ensures complete destruction of the API. Must be handled by a licensed hazardous waste vendor. Requires proper segregation, labeling, and documentation. |
| Drug Take-Back Programs | Household (Small Quantities) | The preferred and most environmentally sound method for personal prescriptions. Locations can be found through the DEA website or local law enforcement. |
| Household Trash Disposal | Household (Small Quantities) | Use only when a take-back program is not available. The medication must be mixed with an undesirable substance and sealed in a container. Personal information on the original packaging should be destroyed. |
| Flushing Down Toilet/Drain | Not Recommended | This compound should not be disposed of via the sewer system due to its potential to contaminate water and harm aquatic life. |
Experimental Protocols
While this document does not cite specific experiments, the disposal procedures are based on established best practices for pharmaceutical waste management and information derived from safety data sheets for this compound hydrobromide. These practices are in accordance with regulations and guidelines from the Environmental Protection Agency (EPA), the Drug Enforcement Administration (DEA), and the Occupational Safety and Health Administration (OSHA).
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Eletriptan
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Eletriptan is of paramount importance. Adherence to strict safety protocols is crucial to minimize exposure and ensure a secure laboratory environment. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, along with emergency plans for spills and exposure.
Hazard Identification
This compound hydrobromide is a potent serotonin 5-HT1B/1D receptor agonist.[1] The primary hazards associated with handling this compound in a research setting include:
-
Serious Eye Damage/Irritation : Can cause serious eye damage.[2][3]
-
Cardiovascular and Central Nervous System Effects : May cause increased blood pressure and heart rate, weakness, sleepiness, nausea, and dizziness.
Quantitative Data for this compound Handling
The following table summarizes key quantitative data for ensuring the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (Pfizer OEL TWA-8 Hr) | |
| Flash Point | 324.8 °C | |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous substances.
-
Ventilation : All work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood or other local exhaust ventilation is highly recommended to minimize the concentration of airborne particles.
-
Containment : For procedures with a higher risk of generating aerosols or dust, the use of a glove box or other containment solutions should be considered to provide a physical barrier between the handler and the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent direct contact with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves). It is recommended to wear two pairs of gloves. | To prevent skin contact. The use of double gloves provides an additional layer of protection. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher potential for exposure, consider additional protective clothing such as disposable coveralls. | To prevent accidental skin exposure. |
| Respiratory Protection | If the Occupational Exposure Limit (OEL) is likely to be exceeded, a NIOSH-approved respirator appropriate for the exposure level should be worn. | To protect against inhalation of harmful dust or aerosols. |
Handling and Storage Protocol
-
Preparation : Before beginning any work, ensure that all necessary PPE is correctly donned and that the work area is clean and prepared. A spill kit should be readily accessible.
-
Weighing and Transfer : All weighing and transfer operations of this compound powder should be performed within a chemical fume hood or other ventilated enclosure to minimize dust generation.
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with non-hazardous laboratory trash. All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be segregated as chemical waste.
-
Waste Containers : Use designated, clearly labeled, and sealed containers for this compound waste. The label should include the chemical name ("this compound Waste"), associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant"), and the date of accumulation.
-
Recommended Disposal Method : The preferred method for the disposal of this compound is incineration at a licensed and permitted hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient. Landfill disposal is not recommended.
-
Documentation : Maintain a detailed log of all this compound waste generated, including the quantity and date of disposal. Retain all documentation provided by the licensed waste disposal vendor.
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or accidental exposure to this compound.
Spill Procedures
-
Small Spills :
-
Ensure appropriate PPE is worn.
-
Carefully cover the spill with an absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Procedures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
